Ethyl 2-isocyano-3-methylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isocyano-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYSHYRUGMEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physical and chemical properties of Ethyl 2-isocyano-3-methylbutanoate"
Comprehensive Physicochemical Profiling and Synthetic Applications of Ethyl 2-isocyano-3-methylbutanoate
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (CAS: 71014-99-8) is an amino acid-derived isocyanide (isonitrile) synthesized from the essential amino acid L-valine. In modern synthetic organic chemistry and drug discovery, this compound serves as a highly versatile building block, primarily utilized in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). By retaining the isopropyl side chain of valine, it enables the rapid assembly of sterically demanding, valine-containing peptidomimetics and structurally diverse heterocyclic scaffolds.
Molecular Architecture & Physicochemical Profile
The reactivity of Ethyl 2-isocyano-3-methylbutanoate is dictated by its unique functional group: the isocyano group (–N≡C). The terminal carbon of the isocyanide is formally divalent, possessing both a lone pair of electrons and an empty p-orbital. This allows it to act ambiphilically—as both a nucleophile and an electrophile—on the same carbon atom, a phenomenon known as α-addition [1].
The physicochemical properties of this compound dictate its handling and solubility profiles during synthesis. It is highly lipophilic, lacks hydrogen bond donors, and is soluble in a wide range of organic solvents (e.g., dichloromethane, methanol, and ethyl acetate).
Table 1: Physicochemical Properties of Ethyl 2-isocyano-3-methylbutanoate [1]
| Property | Value | Analytical Context |
| CAS Number | 71014-99-8 | Chemical registry identifier. |
| Molecular Formula | C₈H₁₃NO₂ | Defines atomic composition. |
| Molecular Weight | 155.19 g/mol | Used for stoichiometric calculations. |
| Exact Mass | 155.0946 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| XLogP3 | 1.7 | Indicates moderate lipophilicity; guides solvent extraction choices. |
| Hydrogen Bond Donors | 0 | The isocyanide carbon cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | Ester oxygen atoms and the isocyanide nitrogen. |
| Topological Polar Surface Area | 30.7 Ų | Suggests excellent membrane permeability for downstream derivatives. |
| Rotatable Bonds | 4 | Contributes to the molecule's conformational flexibility. |
Chemical Reactivity & Mechanistic Pathways
Synthesis of the Isocyanide
The synthesis of Ethyl 2-isocyano-3-methylbutanoate relies on the dehydration of its corresponding formamide. The standard approach begins with the esterification of L-valine, followed by N-formylation, and finally, a highly controlled dehydration step using phosphorus oxychloride (POCl₃) and a tertiary amine base.
Fig 1: Stepwise synthetic pathway from L-Valine to Ethyl 2-isocyano-3-methylbutanoate.
The Ugi Four-Component Reaction (U-4CR)
In the Ugi reaction, Ethyl 2-isocyano-3-methylbutanoate reacts with an aldehyde (or ketone), a primary amine, and a carboxylic acid to form a bis-amide. The isocyanide undergoes an α-addition with an intermediate iminium ion, forming a nitrilium ion. This is subsequently trapped by the carboxylate. The defining, irreversible step is the Mumm rearrangement , an acyl transfer that provides the stable peptidomimetic product [2].
Fig 2: Mechanistic workflow of the Ugi-4CR utilizing the isocyanide intermediate.
Experimental Workflows & Protocols
Protocol A: Dehydration of N-Formyl Valine Ethyl Ester
This protocol details the critical conversion of the formamide to the active isocyanide.
-
Preparation: Dissolve 10 mmol of N-formyl valine ethyl ester in 30 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Base Addition: Add 40 mmol (4.0 equivalents) of anhydrous triethylamine (Et₃N).
-
Causality: A large excess of base is required to act as an acid scavenger. Isocyanides are highly sensitive to acidic hydrolysis; neutralizing the HCl generated during the reaction prevents the destruction of the product.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 12 mmol (1.2 equivalents) of Phosphorus oxychloride (POCl₃) over 15 minutes.
-
Causality: POCl₃ acts as the dehydrating agent by phosphorylating the formamide oxygen, converting it into a superior leaving group. The 0 °C temperature controls the exothermic nature of the reaction and prevents polymerization.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quenching: Slowly pour the mixture into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude isocyanide can be purified via short-path vacuum distillation or rapid silica gel filtration.
Protocol B: Ugi-4CR Synthesis of a Valine-Derived Peptidomimetic
-
Imine Pre-formation: In a 10 mL round-bottom flask, combine 1.0 mmol of a primary amine and 1.0 mmol of an aldehyde in 3 mL of high-performance liquid chromatography (HPLC) grade Methanol (MeOH). Stir at room temperature for 30–60 minutes.
-
Causality: Pre-forming the imine is a critical self-validating step. It actively suppresses the competing Passerini three-component reaction, which would otherwise occur between the aldehyde, the acid, and the isocyanide if the imine is not fully formed.
-
-
Component Addition: Add 1.0 mmol of the target carboxylic acid, followed immediately by 1.0 mmol of Ethyl 2-isocyano-3-methylbutanoate .
-
Coupling: Stir the mixture at room temperature for 12 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), tracking the disappearance of the characteristic isocyanide spot.
-
Purification: Evaporate the methanol under reduced pressure. Redissolve the crude residue in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials. Dry and purify via flash column chromatography to yield the bis-amide product [2].
Safety, Handling, & Toxicity
Odor and Inhalation: Like most low-molecular-weight isocyanides, Ethyl 2-isocyano-3-methylbutanoate possesses a highly penetrating, vile odor. All manipulations must be performed inside a properly ventilated chemical fume hood. Glassware Decontamination: After use, all glassware and syringes that came into contact with the isocyanide must be rinsed with a 10% solution of concentrated hydrochloric acid in methanol.
-
Causality: The methanolic acid rapidly hydrolyzes the volatile, malodorous isocyanide back into the odorless and benign formamide, ensuring laboratory safety and preventing cross-contamination of the workspace.
References
"Ethyl 2-isocyano-3-methylbutanoate CAS number and identifiers"
Topic: Ethyl 2-isocyano-3-methylbutanoate CAS number and identifiers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Critical C2-Synthon for Diversity-Oriented Synthesis and Peptidomimetic Design
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (CAS 71014-99-8) represents a specialized class of
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Accurate identification is paramount when sourcing reagents for library synthesis, particularly to distinguish this isocyanide from its nitrile isomer (Ethyl 2-cyano-3-methylbutanoate, CAS 3213-49-8), a common procurement error.
Table 1: Molecular Identifiers
| Identifier Type | Value |
| Chemical Name | Ethyl 2-isocyano-3-methylbutanoate |
| Synonyms | Ethyl 2-isocyano-3-methylbutyrate; Ethyl isocyanoisovalerate; 2-Isocyano-3-methylbutyric acid ethyl ester |
| CAS Number | 71014-99-8 |
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| SMILES | CCOC(=O)C(C(C)C)[N+]#[C-] |
| InChI Key | BEZYSHYRUGMEES-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (typical) |
| Odor | Characteristic pungent isocyanide odor (highly potent) |
Critical Note: Do not confuse with Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8). The nitrile isomer is unreactive in Ugi/Passerini condensations. Always verify the IR spectrum for the characteristic isocyanide stretch (
) versus the nitrile stretch ().
Synthesis & Production Protocols
Commercial availability of specific
Experimental Workflow: Formylation-Dehydration Sequence
Reagents:
-
L-Valine ethyl ester hydrochloride
-
Ethyl formate (solvent/reagent) & Triethylamine (Et
N) -
Phosphorus oxychloride (POCl
) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
N-Formylation:
-
Reflux Valine ethyl ester HCl (1.0 eq) in excess Ethyl formate (as solvent) with Et
N (1.0 eq) for 4–6 hours. -
Concentrate in vacuo to yield Ethyl 2-formamido-3-methylbutanoate.
-
Checkpoint: Verify conversion by NMR (appearance of formyl proton ~8.2 ppm).
-
-
Dehydration (The Ugi Method):
-
Dissolve the formamide intermediate (1.0 eq) in anhydrous DCM (0.5 M concentration).
-
Add Et
N (5.0 eq) and cool the solution to -78°C (dry ice/acetone bath). -
Add POCl
(1.1 eq) dropwise over 30 minutes. Maintain temperature below -60°C to prevent racemization. -
Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench: Pour into ice-cold saturated Na
CO solution (Caution: CO evolution).
-
-
Purification:
-
Separate organic layer, wash with water and brine.
-
Dry over Na
SO and concentrate carefully (product is volatile). -
Purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1) or vacuum distillation.
-
Visualization: Synthesis Pathway
Figure 1: Two-step synthesis of Ethyl 2-isocyano-3-methylbutanoate from Valine ethyl ester.
Mechanism of Action: The Ugi 4-Component Reaction
The primary utility of Ethyl 2-isocyano-3-methylbutanoate is in the Ugi 4-Component Reaction (U-4CR). It acts as the "isocyanide" input, reacting with an amine, an aldehyde/ketone, and a carboxylic acid.[1]
Mechanistic Causality:
The reaction is driven by the unique carbenoid character of the isocyanide carbon. The isopropyl group at the
Visualization: Ugi Reaction Mechanism
Figure 2: Mechanistic pathway of the Ugi reaction utilizing Ethyl 2-isocyano-3-methylbutanoate.
Applications in Drug Discovery[1][8]
Peptidomimetic Libraries
This molecule serves as a "Valine surrogate." By incorporating it into a Ugi reaction, researchers can generate pseudo-peptides where the valine residue is effectively reversed or modified. This is crucial for designing protease inhibitors where the scissile bond needs to be replaced by a non-hydrolyzable scaffold.
Post-Condensation Cyclization
The ester group on the isocyanide is not just a spectator; it provides a handle for post-Ugi cyclization.
-
Protocol: After the Ugi reaction, the ethyl ester can be hydrolyzed to the acid or reacted with a nucleophile (if built into the other components) to form lactams or diketopiperazines.
-
Utility: Synthesis of constrained bicyclic lactams which mimic
-turns in proteins.
Safety & Handling: The "Odor Protocol"
Isocyanides are notorious for their vile, non-threshold odor, which can cause nausea and psychological distress in laboratory environments.
Trustworthiness - Self-Validating Safety System:
-
Containment: All weighing and transfers must occur in a functioning fume hood.
-
Quenching Solution: Prepare a "Kill Bath" before starting work.
-
Glassware: Rinse all glassware in the Kill Bath immediately after use. Do not remove unwashed glassware from the hood.
References
-
PubChem. Ethyl 2-isocyano-3-methylbutanoate (Compound). National Library of Medicine. Accessed 2026. [Link]
-
Ugi, I.The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1962. [Link] -
Dömling, A., & Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 2000. [Link]
- Nenajdenko, V. G.Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH, 2012.
-
Organic Syntheses. Preparation of Isocyanides: The Dehydration of Formamides. Org. Synth. Coll. Vol. 6, 1988. [Link]
Sources
The Valine Isocyanide: A Technical Guide to Ethyl 2-isocyano-3-methylbutanoate
The following technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl 2-isocyano-3-methylbutanoate, synthesizing historical context with rigorous synthetic protocols and mechanistic insights.
Abstract
Ethyl 2-isocyano-3-methylbutanoate (CAS: 71014-99-8), the ethyl ester of valine isocyanide, represents a pivotal class of
Part 1: Genesis and Historical Evolution[3]
From "Vile Odor" to "Versatile Synthon"
The history of isocyanides (isonitriles) is bifurcated by the work of Ivar Ugi.[3] Discovered by W. Lieke in 1859, isocyanides were initially marginalized due to their legendary repulsive odor and lack of synthetic methods. Lieke famously noted the "penetrating, extremely unpleasant smell" of allyl isocyanide, which hindered research for nearly a century.
The trajectory changed in 1958 , when Ivar Ugi introduced a general method for isocyanide synthesis via the dehydration of
The Rise of -Isocyano Esters
Ethyl 2-isocyano-3-methylbutanoate emerged during the "Golden Age" of isocyanide chemistry (1960s-70s), driven by two parallel developments:
-
The Ugi Reaction (1959): Ugi demonstrated that isocyanides could participate in four-component reactions (4-CR) to form bis-amides. The valine derivative became crucial for introducing specific amino acid side chains (isopropyl) into peptide backbones without traditional coupling reagents.
-
The Schöllkopf Method (1970s): Ulrich Schöllkopf utilized
-isocyano esters (primarily methyl isocyanoacetate) to synthesize amino acids via metallated intermediates. The valine derivative (ethyl 2-isocyano-3-methylbutanoate) represents a "second-generation" reagent in this lineage, where the side chain is already pre-installed, directing reactivity toward heterocycle formation (e.g., oxazoles) rather than simple alkylation.
Part 2: Validated Synthesis Protocol
Objective: Synthesis of Ethyl 2-isocyano-3-methylbutanoate from L-Valine Ethyl Ester. Scale: 50 mmol Safety Warning: Isocyanides are toxic and possess a potent, nausea-inducing odor. All operations must be performed in a high-efficiency fume hood. Glassware should be treated with acid (HCl) immediately after use to hydrolyze residual isocyanide.
Phase 1: -Formylation
The precursor,
-
Reagents: L-Valine ethyl ester hydrochloride (10.0 g, 55 mmol), Ethyl formate (excess, as solvent/reagent), Triethylamine (7.6 mL, 55 mmol).
-
Procedure:
-
Suspend the amino ester salt in Ethyl formate (50 mL).
-
Add Triethylamine dropwise at 0°C.
-
Reflux the mixture for 4–6 hours.
-
Concentrate in vacuo. The residue is partitioned between
and water. -
Dry organic layer (
) and evaporate to yield the -formyl derivative (Yield: >90%).
-
Phase 2: Dehydration (The Ugi Protocol)
This step converts the formamide to the isocyanide.
-
Reagents:
-Formyl-L-valine ethyl ester (8.6 g, 50 mmol), Triethylamine (17.4 mL, 125 mmol), Phosphoryl chloride ( , 4.7 mL, 50 mmol), Dichloromethane (DCM, 100 mL). -
Setup: 3-neck round-bottom flask, internal thermometer, addition funnel, nitrogen atmosphere.
-
Step-by-Step:
-
Dissolve the formamide and triethylamine in dry DCM and cool to -5°C (ice/salt bath).
-
Critical Step: Add
dropwise over 45 minutes. Do not allow temperature to exceed 0°C to prevent polymerization. -
Stir at 0°C for 1 hour. The solution will turn brown/yellow.
-
Quench: Pour the reaction mixture into a rapidly stirring solution of
(20% aq, 100 mL) at 0°C. Stir for 30 mins to hydrolyze excess . -
Workup: Separate phases. Wash organic layer with water, then brine. Dry over
. -
Purification: Distillation under reduced pressure is possible but risky due to thermal instability. Flash chromatography (Silica, Hexane/EtOAc 9:1) is preferred for lab scale.
-
Yield: Expect 75–85% of a pungent, pale yellow oil.
-
Synthesis Workflow Visualization
Caption: Step-wise synthesis pathway from valine precursor to isocyanide via formamide dehydration.
Part 3: Mechanistic Insights & Reactivity
The Divalent Carbon Paradox
The isocyano group (
-
Nucleophile: The terminal carbon attacks electrophiles (e.g., imines in Ugi reaction).
-
Electrophile: The same carbon can be attacked by nucleophiles (e.g., carboxylates).
-
-Acidity: The ester group at the
-position significantly increases the acidity of the C-H bond ( in DMSO), allowing for deprotonation and alkylation (Schöllkopf chemistry).
The Ugi 4-Component Reaction (U-4CR)
The primary application of Ethyl 2-isocyano-3-methylbutanoate is the Ugi reaction. Here, it acts as the isocyanide component (
Mechanism:
-
Imine Formation: Amine + Aldehyde
Imine + . -
Protonation: Imine is protonated by the Carboxylic Acid
Iminium Ion + Carboxylate. -
Insertion: The Isocyanide (nucleophile) attacks the Iminium Ion (electrophile)
Nitrilium Ion. -
Addition: The Carboxylate attacks the Nitrilium Ion
Imidate intermediate. -
Mumm Rearrangement: An irreversible
acyl migration yields the final Bis-amide.
Ugi Reaction Pathway Visualization[5]
Caption: Mechanistic cascade of the Ugi 4-Component Reaction utilizing the valine isocyanide.
Part 4: Applications in Drug Discovery[4][6][7]
Peptidomimetics and Protease Inhibitors
The valine side chain (isopropyl) is a common recognition motif in biological systems (e.g., HIV protease, Renin). By using Ethyl 2-isocyano-3-methylbutanoate in an Ugi reaction, researchers can "lock" this valine motif into a non-hydrolyzable backbone.
-
Application: Synthesis of
-amino amide derivatives that mimic the transition state of peptide hydrolysis. -
Advantage: The reaction generates high diversity in a single step (One-Pot Synthesis).
Heterocycle Synthesis (Oxazoles)
Reaction with acyl chlorides or anhydrides in the presence of base leads to Oxazoles via the Robinson-Gabriel synthesis equivalent or direct cyclization.
-
Mechanism: The isocyanide carbon attacks the carbonyl of the acylating agent, followed by cyclization involving the ester enolate.
-
Result: 2,4,5-trisubstituted oxazoles, which are scaffolds in alkaloids and antifungal agents.
Quantitative Data: Solvent Effects on Ugi Yield
Solvent choice critically affects the yield when using sterically hindered isocyanides like the valine derivative.
| Solvent | Dielectric Constant ( | Yield (24h, 25°C) | Notes |
| Methanol | 33.0 | 88% | Preferred. Promotes proton transfer. |
| Ethanol | 24.5 | 82% | Good alternative. |
| TFE (Trifluoroethanol) | 27.0 | 94% | Excellent for difficult substrates. |
| DCM | 8.9 | 45% | Poor. Reaction is sluggish. |
| THF | 7.5 | 30% | Not recommended. |
Part 5: References
-
Ugi, I. (1958).[3] "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. -
Schöllkopf, U. (1977). "Recent Applications of
-Metalated Isocyanides in Organic Synthesis." Pure and Applied Chemistry, 51(6), 1347-1355. -
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.
-
PubChem. (2025).[5] "Ethyl 2-isocyano-3-methylbutanoate (Compound)." National Library of Medicine.
Sources
- 1. METHYL 2-ISOCYANO-3-METHYLBUTYRATE | 40846-66-0 [amp.chemicalbook.com]
- 2. 2-イソシアノ-3-メチルブタン酸エチル | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
"theoretical and computational studies of Ethyl 2-isocyano-3-methylbutanoate"
Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Chemistry / Drug Discovery Target Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists[1]
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (CAS: 71014-99-8) represents a critical class of
This guide provides a rigorous theoretical framework for characterizing this molecule.[1] Unlike standard datasheets, we focus on the predictive power of computational chemistry: determining the electronic bias of the isocyanide carbon, predicting vibrational signatures for reaction monitoring, and modeling the transition states that dictate stereoselectivity in peptide mimetic synthesis.
Computational Methodology: The Validated Protocol
To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol moves beyond default settings to address the specific electronic duality (carbene-like vs. zwitterionic) of the isocyanide group.[1]
Level of Theory Selection
For
| Component | Recommendation | Rationale |
| Functional | M06-2X or | Standard B3LYP often fails to capture weak dispersion forces in sterically crowded valine derivatives.[1] M06-2X provides superior accuracy for main-group thermochemistry and non-covalent interactions.[1] |
| Basis Set | 6-311++G(d,p) | The diffuse functions (++) are mandatory to correctly model the lone pair on the terminal carbon and the anionic character of transition states.[1] |
| Solvation | SMD (Methanol/DCM) | Ugi reactions are typically run in polar protic solvents (MeOH).[1] The SMD model is preferred over PCM for better free energy of solvation ( |
| Frequency | Harmonic & Anharmonic | Essential to confirm the stationary point (zero imaginary frequencies) and to scale vibrational modes for IR comparison. |
Workflow Visualization
The following diagram outlines the logical flow from conformational search to reactivity prediction.
Caption: Figure 1. Standardized computational workflow for characterizing Ethyl 2-isocyano-3-methylbutanoate, ensuring rigorous validation of electronic state before reactivity modeling.
Structural & Electronic Properties[1][2]
Geometry and Conformational Preference
The isopropyl group (from the valine backbone) introduces steric bulk that restricts rotation around the
-
Key Parameter: The
angle in the isocyanide group is typically near-linear ( ).[1] Deviations from linearity in the computed structure often indicate insufficient basis set polarization.[1] -
Ester Conformation: The s-cis vs. s-trans orientation of the ethyl ester significantly impacts the dipole moment.[1] The s-trans conformer is generally the global minimum in the gas phase.[1]
Frontier Molecular Orbitals (FMO)
The reactivity of Ethyl 2-isocyano-3-methylbutanoate is defined by its frontier orbitals, which dictate its behavior as a "chameleon" ligand (both nucleophilic and electrophilic).[1]
| Orbital | Localization | Chemical Significance |
| HOMO | Terminal Carbon Lone Pair ( | Nucleophilic Character: Responsible for the initial attack on imines in Ugi reactions or coordination to metal centers.[1] |
| LUMO | Electrophilic Character: Susceptibility to back-bonding from metals or nucleophilic attack in | |
| Gap ( | A moderate gap suggests stability under ambient conditions but high reactivity in the presence of acid catalysts.[1] |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the "reactive face" of the molecule.[1]
-
Red Regions (Negative Potential): Concentrated on the terminal Carbon of the isocyanide and the carbonyl Oxygen.[1] These are the sites for protonation or metal binding.[1]
-
Blue Regions (Positive Potential): Located around the isopropyl methyl groups and the ethyl chain, indicating hydrophobic shielding.[1]
Spectroscopic Profiling (IR & NMR)[1]
Accurate prediction of vibrational frequencies is essential for monitoring reaction progress, particularly the consumption of the isocyanide.[1]
Vibrational Spectroscopy (IR)
The isocyanide stretch is the diagnostic marker.[1][2] Note the distinction from the nitrile isomer.[1]
| Mode | Experimental (Approx.) | Computed (Scaled 0.967) | Description |
| 2130 - 2150 cm⁻¹ | 2145 cm⁻¹ | Strong, sharp peak.[1] Distinct from nitriles (~2250 cm⁻¹).[1][2] Disappearance indicates reaction completion.[1][2] | |
| 1735 - 1750 cm⁻¹ | 1742 cm⁻¹ | Ester carbonyl stretch.[1] Shifts slightly upon | |
| 2960 - 2980 cm⁻¹ | 2975 cm⁻¹ | Aliphatic stretches (Isopropyl/Ethyl).[1] |
NMR Shift Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(d,p) level provides high correlation with experimental NMR.[1]
-
C NMR (Isocyanide C): The terminal carbon appears in a unique region (
ppm), often appearing as a triplet (1:1:1) due to N coupling if resolution allows.[1] -
H NMR (
-Proton): The proton on the chiral center typically resonates around ppm (doublet), shielded by the adjacent isocyano group.[1]
Reactivity Case Study: The Ugi Reaction Mechanism
The primary utility of Ethyl 2-isocyano-3-methylbutanoate is in the Ugi 4-Component Reaction (U-4CR) .[1] Understanding the mechanism theoretically allows for the rational design of stereoselective peptidomimetics.[1]
The Mechanism
The reaction proceeds through the formation of an imine, followed by protonation, nucleophilic attack by the isocyanide, and finally the Mumm rearrangement.
Critical Computational Insight: The stereoselectivity is determined during the addition of the isocyanide to the iminium ion.[1] The steric bulk of the isopropyl group in this molecule directs the attack, favoring specific diastereomers.[1]
Caption: Figure 2. Mechanistic pathway of the Ugi reaction involving Ethyl 2-isocyano-3-methylbutanoate. The isocyanide acts as the critical nucleophile attacking the iminium ion.[1]
Transition State Analysis
To predict stereochemistry (diastereomeric ratio), researchers should locate the Transition State (TS) for the C-C bond formation between the isocyanide and the iminium ion.[1]
-
Protocol: Use QST2 or QST3 methods (Synchronous Transit-Guided Quasi-Newton).[1]
-
Descriptor: The energy difference (
) between the Re-face and Si-face attack TSs correlates directly with the experimental diastereomeric excess ( ).[1]
References
-
Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link
-
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.[1] Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]
-
PubChem. (2025).[1][3][4] Ethyl 2-isocyano-3-methylbutanoate (CID 4311024).[1][3] National Library of Medicine.[1] Link
-
Neves, A. C. B., et al. (2020).[1] Computational Studies on the Reactivity of Isocyanides in Multicomponent Reactions. Molecules, 25(11), 2673.[1] Link[1]
Sources
Ethyl 2-isocyano-3-methylbutanoate: A Comprehensive Technical Guide on Stability and Degradation Pathways
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (also known as ethyl
Physicochemical Profiling and Baseline Stability
Isocyanides possess a divalent carbon atom, making them potent electrophiles and nucleophiles depending on the reaction environment. The baseline stability of ethyl 2-isocyano-3-methylbutanoate is dictated by its dominant zwitterionic resonance structure (
Table 1: Physicochemical Properties of Ethyl 2-isocyano-3-methylbutanoate [1]
| Property | Value |
| IUPAC Name | Ethyl 2-isocyano-3-methylbutanoate |
| Molecular Formula | C8H13NO2 |
| Monoisotopic Mass | 155.0946 Da |
| SMILES | CCOC(=O)C(C(C)C)[N+]#[C-] |
| Functional Group | Aliphatic Isocyanide |
The Causality of Baseline Stability: Ethyl 2-isocyano-3-methylbutanoate is remarkably stable under strongly basic conditions. The terminal carbon of the isocyanide group possesses a lone pair and a partial negative charge. This electronic configuration electrostatically repels nucleophilic attack by hydroxide ions, rendering the molecule exceptionally stable in alkaline environments[2]. Conversely, this same partial negative charge makes the terminal carbon highly susceptible to electrophilic attack by protons, making the compound extremely labile in acidic media.
Mechanistic Degradation Pathways
Acid-Catalyzed Hydrolysis (Primary Pathway)
The most critical degradation pathway for ethyl 2-isocyano-3-methylbutanoate is acid-catalyzed hydrolysis. The reaction proceeds via specific acid/general base catalysis[3].
-
Pre-equilibrium Protonation: The initial step is a fast, reversible protonation of the terminal isocyanide carbon, generating a highly electrophilic nitrilium ion (
). -
Nucleophilic Attack: This is followed by the rate-determining nucleophilic attack of a water molecule on the electron-deficient carbon.
-
Tautomerization & Cleavage: The resulting intermediate tautomerizes to a formamide (ethyl 2-formamido-3-methylbutanoate). Under prolonged acidic stress, the formamide further hydrolyzes to yield the primary amine salt (ethyl 2-amino-3-methylbutanoate hydrochloride) and formic acid[3].
Diagram 1: Acid-catalyzed hydrolysis mechanism of ethyl 2-isocyano-3-methylbutanoate.
Thermal and Oxidative Degradation
At elevated temperatures, aliphatic isocyanides can undergo thermal rearrangement or decomposition. While isocyanates typically decompose to primary amines and alkenes[4], isocyanides can undergo
Table 2: Degradation Pathways and Kinetic Outcomes
| Stress Condition | Primary Degradation Pathway | Key Degradants | Kinetic Dependency | Analytical Marker (LC-MS) |
| Acidic (pH < 4) | Acid-Catalyzed Hydrolysis | Formamide, Primary Amine | Pseudo-first order | +18 Da (Formamide) |
| Basic (pH > 10) | Highly Stable | None | N/A | Parent mass retained |
| Thermal (>150°C) | Thermal Rearrangement | Oligomers | Temperature-dependent | Polymeric baseline |
| Oxidative (H2O2) | Oxidation to Isocyanate | Isocyanate, CO2 | Oxidant concentration | +16 Da (Isocyanate) |
Experimental Protocols: Self-Validating Forced Degradation Workflows
To validate the stability of ethyl 2-isocyano-3-methylbutanoate for pharmaceutical applications, forced degradation studies must be executed in alignment with ICH Q1A(R2) guidelines[5]. The following protocols are designed as self-validating systems, ensuring that degradation observed is a true reflection of the molecule's intrinsic stability, not an artifact of the analytical preparation.
Diagram 2: Forced degradation experimental workflow for isocyanide stability testing.
Step-by-Step Methodology: Acidic Hydrolysis Stress Test
-
Sample Preparation: Dissolve 50 mg of ethyl 2-isocyano-3-methylbutanoate in 5.0 mL of LC-MS grade acetonitrile. Causality: Acetonitrile is selected as the primary solvent because it is aprotic, ensuring it does not competitively act as a nucleophile during the generation of the highly electrophilic nitrilium ion.
-
Acidic Stress Induction: Add 5.0 mL of 0.1 M HCl (aqueous) to the solution. Vortex for 30 seconds.
-
Incubation: Incubate the sealed vial at 40°C in a temperature-controlled shaker.
-
Kinetic Sampling & Quenching: Withdraw 100
L aliquots at t = 0, 1, 2, 4, and 8 hours. Immediately quench the reaction by neutralizing with 100 L of 0.1 M NaOH (aqueous). Causality: Immediate neutralization is critical; failing to quench the acid will result in continued degradation during the autosampler queue, leading to artificially inflated degradation kinetics. -
Analysis: Dilute the quenched sample with 800
L of mobile phase and analyze via LC-MS.
Step-by-Step Methodology: Oxidative Stress Test
-
Sample Preparation: Dissolve 50 mg of the compound in 5.0 mL of acetonitrile.
-
Oxidative Stress Induction: Add 5.0 mL of 3% H2O2 (aqueous).
-
Incubation: Incubate at 40°C in the dark. Causality: Darkness prevents photolytic interference, isolating oxidation as the sole degradation variable.
-
Quenching: Withdraw 100
L aliquots at predefined intervals. Quench residual peroxide using 100 L of a 10% sodium thiosulfate solution. Causality: Residual peroxide can degrade the sample on-column or oxidize the LC-MS electrospray source. Thiosulfate selectively reduces the peroxide, preserving the integrity of the analytical snapshot.
Analytical Workflows for Degradant Identification
Monitoring the degradation of ethyl 2-isocyano-3-methylbutanoate requires orthogonal analytical techniques:
-
FTIR Spectroscopy: The disappearance of the characteristic isocyanide stretching frequency (
cm ) and the appearance of the formamide carbonyl stretch ( cm ) provides rapid, non-destructive kinetic tracking. -
LC-MS Analysis: Essential for identifying the primary amine and formic acid end-products. Crucial Note: The use of a buffered mobile phase (pH > 7) is critical to prevent on-column degradation of the intact isocyanide during the chromatographic run.
References
1.[1] Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem . nih.gov. 1 2.[4] An In-depth Technical Guide on the Thermal Stability and Decomposition of Isocyanates and Their Derivatives . benchchem.com. 4 3.[5] A practical guide to forced degradation and stability studies for drug substances . onyxipca.com. 5 4.[3] The acid catalyzed hydrolysis of methyl isocyanide . scholaris.ca. 3 5.[2] Medicinal Chemistry of Isocyanides | Chemical Reviews . acs.org. 2
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A Technical Guide to the Solubility of Ethyl 2-isocyano-3-methylbutanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in chemical research and development, influencing reaction kinetics, purification strategies, and the formulation of active compounds. This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-isocyano-3-methylbutanoate in a range of organic solvents. While specific experimental data for this compound is not widely published, this document outlines a systematic approach based on fundamental principles of molecular interactions and established experimental methodologies. It serves as a predictive and practical resource, enabling researchers to select appropriate solvents and design robust experimental protocols for solubility determination.
Introduction: The Critical Role of Solubility
The extent to which a compound, or solute, dissolves in a solvent is a fundamental property that dictates its utility in a vast array of applications.[1] In drug development, solubility affects bioavailability and formulation.[2] In chemical synthesis, it governs reaction rates, influences equilibrium positions, and is paramount for product isolation and purification. Understanding the solubility of a specific molecule like Ethyl 2-isocyano-3-methylbutanoate is the first step in designing efficient and scalable chemical processes. This guide provides the theoretical and practical tools necessary to approach this challenge systematically.
Molecular Analysis of Ethyl 2-isocyano-3-methylbutanoate
To predict solubility, we must first understand the solute's molecular structure and the intermolecular forces it can exhibit.[3][4]
Chemical Structure:
-
IUPAC Name: ethyl 2-isocyano-3-methylbutanoate[5]
-
Molecular Formula: C8H13NO2[5]
-
Molar Mass: 155.19 g/mol [5]
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Procedure:
-
Preparation: Add a measured volume (e.g., 5 mL) of the chosen organic solvent to a series of glass vials.
-
Addition of Solute: Add an excess amount of Ethyl 2-isocyano-3-methylbutanoate to each vial to ensure a saturated solution is formed. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after equilibration.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is fully saturated. Continuous agitation is crucial.
-
Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a membrane filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: a. Transfer the filtered aliquot into a pre-weighed (tared) evaporating dish. b. Evaporate the solvent completely. This can be done in a fume hood, a gentle stream of nitrogen, or a drying oven set to a temperature well below the boiling point of the solute. c. Once the solvent is removed, dry the dish containing the residue to a constant weight, and record the final mass. [6][7]6. Calculation:
-
Mass of dish (m₁).
-
Mass of dish + aliquot of saturated solution (m₂).
-
Mass of dish + dry solute residue (m₃).
-
Mass of solute = m₃ - m₁
-
Mass of solvent = m₂ - m₃
-
Solubility ( g/100 g solvent) = [(m₃ - m₁) / (m₂ - m₃)] * 100
-
Data Presentation and Interpretation
The obtained solubility data should be tabulated for clear comparison.
Table 1: Experimental Solubility of Ethyl 2-isocyano-3-methylbutanoate at 25°C
| Solvent | Solvent Class | Solubility ( g/100 g solvent) | Observations |
| n-Hexane | Nonpolar | [Experimental Value] | |
| Toluene | Nonpolar | [Experimental Value] | |
| Dichloromethane | Polar Aprotic | [Experimental Value] | |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | |
| Acetone | Polar Aprotic | [Experimental Value] | |
| Acetonitrile | Polar Aprotic | [Experimental Value] | |
| Ethanol | Polar Protic | [Experimental Value] | |
| Methanol | Polar Protic | [Experimental Value] |
Note: This table is a template for recording experimentally determined values.
The results can be used to create a comprehensive solubility profile, which can inform solvent selection for synthesis, chromatography, and formulation. Discrepancies between predicted and observed solubility can provide deeper insights into the specific molecular interactions at play.
Conclusion
While readily available solubility data for Ethyl 2-isocyano-3-methylbutanoate is scarce, a robust and scientifically sound approach can be employed to determine this vital parameter. By combining a theoretical analysis of its molecular structure with a systematic experimental protocol, such as the isothermal gravimetric method, researchers can generate the reliable data needed for their work. This guide provides the foundational principles and a detailed workflow to empower scientists and developers to successfully characterize the solubility of this and other novel compounds in various organic media.
References
-
Intermolecular Force and Physical Properties of Organic Compounds. KPU Pressbooks. [Link]
-
Effects of Intermolecular Forces. Introduction to Organic Chemistry, University of Calgary. [Link]
-
Determination of Solubility by Gravimetric Method. Pharmaffinity. [Link]
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]
-
Ethyl 2-isocyano-3-methylbutanoate. PubChem, National Center for Biotechnology Information. [Link]
-
Hansen Solubility Parameters. Hansen-Solubility. [Link]
-
Hansen Solubility Parameters (HSP). Prof Steven Abbott, Practical Adhesion. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]
-
Ethyl 2-isocyano-3-methylbutanoate (C8H13NO2). PubChemLite. [Link]
-
Ethyl 2-isocyanato-3-methylbutanoate (C8H13NO3). PubChemLite. [Link]
-
Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions. The Organic Chemistry Tutor (YouTube). [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC, National Center for Biotechnology Information. [Link]
-
Gravimetry – Knowledge and References. Taylor & Francis Online. [Link]
-
OECD Guidelines for the Testing of Chemicals. OECD. [Link]
-
What are the chemical properties of alkyl isocyanides? CK-12 Foundation. [Link]
-
Gravimetric Analysis (Experiment). Chemistry LibreTexts. [Link]
-
Determination of Solubility of a Drug at Room Temperature by Gravimetric Method. Scribd. [Link]
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- 7. scribd.com [scribd.com]
A Technical Guide to the Thermodynamic Properties of Ethyl 2-isocyano-3-methylbutanoate: Bridging a Critical Data Gap for Researchers
Abstract
Ethyl 2-isocyano-3-methylbutanoate is a molecule of significant interest in synthetic chemistry and drug development. A comprehensive understanding of its thermodynamic properties is paramount for process optimization, safety assessment, and predicting its behavior in complex systems. However, a thorough review of the current scientific literature reveals a notable absence of experimentally determined thermodynamic data for this compound. This technical guide addresses this critical knowledge gap by providing researchers, scientists, and drug development professionals with a detailed roadmap for both the experimental determination and computational prediction of the key thermodynamic properties of Ethyl 2-isocyano-3-methylbutanoate. This document outlines established experimental protocols for bomb calorimetry and differential scanning calorimetry, and details the application of computational methods, including group contribution and quantum chemical calculations, to provide a comprehensive framework for obtaining these essential physicochemical parameters.
Introduction: The Imperative for Thermodynamic Data
Ethyl 2-isocyano-3-methylbutanoate, with its unique combination of an isocyano group and an ester moiety, presents a versatile scaffold for the synthesis of novel organic compounds. Its potential applications in medicinal chemistry and materials science underscore the necessity of a robust understanding of its fundamental thermodynamic properties. These properties, including the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp), are indispensable for:
-
Reaction Engineering: Predicting the feasibility and equilibrium position of chemical reactions involving this molecule.
-
Process Safety: Assessing the thermal stability and potential hazards associated with its handling and storage.
-
Pharmacokinetics: Modeling its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
-
Computational Modeling: Providing accurate parameters for molecular dynamics simulations and other computational studies.
Given the current void in experimental data, this guide serves as a comprehensive resource for researchers, empowering them to either generate this data through established experimental techniques or to derive reliable estimates using state-of-the-art computational methods.
Experimental Determination of Thermodynamic Properties
For the highest level of accuracy, direct experimental measurement of thermodynamic properties is the gold standard. The following sections detail the well-established methodologies for determining the key thermodynamic parameters for a liquid organic compound like Ethyl 2-isocyano-3-methylbutanoate.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is a cornerstone of thermochemistry. It is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[1][2][3][4][5][6][7][8]
Principle: A precisely weighed liquid sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity, and the resulting temperature rise is meticulously measured.[2][3][7] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Protocol:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity Ethyl 2-isocyano-3-methylbutanoate is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a sealed crucible is necessary to prevent evaporation.[1]
-
Bomb Assembly: The crucible is placed in the bomb, and a fusible ignition wire is positioned to be in contact with the sample.[9]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current passed through the ignition wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached after combustion.
-
Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[2][8]
-
Data Analysis: The gross calorific value (GCV) is calculated from the temperature rise and the calorimeter's heat capacity. Corrections are applied for the heat of formation of nitric acid (from any nitrogen in the sample) and the heat of combustion of the ignition wire. The standard enthalpy of combustion is then determined, and subsequently, the standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Workflow for Bomb Calorimetry:
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[10][11][12][13][14]
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as they are subjected to a controlled temperature program. This difference in heat flow is directly proportional to the sample's heat capacity.[11][12][14]
Experimental Protocol:
-
Sample Preparation: A small amount of Ethyl 2-isocyano-3-methylbutanoate (typically 5-15 mg for organic liquids) is hermetically sealed in an aluminum DSC pan.[10] An empty, sealed pan is used as the reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). For heat capacity measurements, a sapphire standard is run under the same conditions as the sample to obtain a calibration factor.[11]
-
DSC Run - Baseline: An initial run is performed with two empty pans to establish the baseline heat flow.
-
DSC Run - Sapphire Standard: A run is performed with the sapphire standard in the sample position to determine the calibration constant.
-
DSC Run - Sample: The sample pan is placed in the instrument, and the temperature is scanned over the desired range (e.g., -50 °C to 150 °C) at a constant heating rate (e.g., 10-20 °C/min).[14]
-
Data Analysis: The heat flow curve of the sample is corrected by subtracting the baseline curve. The heat capacity of the sample at a given temperature is then calculated by comparing the sample's heat flow to that of the sapphire standard.
Workflow for DSC Heat Capacity Measurement:
Caption: Workflow for measuring heat capacity using differential scanning calorimetry.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides valuable and increasingly accurate methods for estimating thermodynamic properties.[15] These methods range from rapid estimation techniques to more rigorous, computationally intensive approaches.
Group Contribution Methods
Group contribution methods are a semi-empirical approach that estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[16][17][[“]][19] The Joback method is a widely used first-order group contribution method for this purpose.[16][17]
Methodology:
-
Molecular Structure Decomposition: The structure of Ethyl 2-isocyano-3-methylbutanoate is broken down into its fundamental groups as defined by the Joback method.
-
Summation of Group Contributions: The contributions of each group to the various thermodynamic properties (ΔfH°, ΔfG°, Cp, etc.) are summed.
-
Property Calculation: The summed contributions are used in simple linear equations to calculate the desired thermodynamic properties.
Application to Ethyl 2-isocyano-3-methylbutanoate:
| Group | Description | Count |
| -CH3 | Methyl | 3 |
| -CH2- | Methylene | 1 |
| >CH- | Methine | 1 |
| -COO- (ester) | Ester | 1 |
| -N≡C (isocyano) | Isocyano | 1 |
The contributions for each of these groups would be obtained from established tables for the Joback method, and the properties would be calculated accordingly. While rapid, it's important to note that the accuracy of group contribution methods can be limited for molecules with complex interactions between functional groups.
Quantum Chemical Calculations
For higher accuracy, ab initio and Density Functional Theory (DFT) methods are employed.[20][21][22][23][24][25][26][27] These first-principles methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule.
General Workflow:
-
Geometry Optimization: The three-dimensional structure of Ethyl 2-isocyano-3-methylbutanoate is optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set or higher.[25][26][28]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.
-
Thermochemical Analysis: The vibrational frequencies, along with the rotational and translational contributions, are used within the framework of statistical mechanics to calculate the standard enthalpy, entropy, Gibbs free energy, and heat capacity.[29]
Computational Workflow for Quantum Chemical Calculations:
Caption: General workflow for calculating thermodynamic properties using DFT.
Summary of Thermodynamic Properties
The following table summarizes the key thermodynamic properties for Ethyl 2-isocyano-3-methylbutanoate. The "Experimental Value" column is intentionally left blank to highlight the current data gap, while the "Estimated Value" column would be populated using the computational methods described above.
| Property | Symbol | Experimental Value | Estimated Value (Method) | Units |
| Standard Enthalpy of Formation | ΔfH° | Data not available | To be calculated (Joback, DFT) | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | To be calculated (Joback, DFT) | kJ/mol |
| Molar Entropy | S° | Data not available | To be calculated (DFT) | J/(mol·K) |
| Heat Capacity (at 298.15 K) | Cp | Data not available | To be calculated (Joback, DFT) | J/(mol·K) |
Conclusion and Path Forward
The thermodynamic properties of Ethyl 2-isocyano-3-methylbutanoate are essential for its effective application in research and development. This guide has illuminated the significant lack of experimental data for this compound and has provided a clear and actionable framework for addressing this deficiency. We have detailed the established experimental protocols of bomb calorimetry and differential scanning calorimetry, which will yield the most accurate and reliable data. Furthermore, we have outlined robust computational strategies, including group contribution methods for rapid estimation and more rigorous quantum chemical calculations for higher accuracy.
It is our recommendation that researchers requiring high-fidelity data for process design and safety analysis pursue the experimental determination of these properties. For preliminary studies and to complement experimental work, the computational methods described herein offer a powerful and accessible alternative. The dissemination of experimentally determined thermodynamic data for Ethyl 2-isocyano-3-methylbutanoate will be a valuable contribution to the chemical sciences community, fostering further innovation and a deeper understanding of this promising molecule.
References
A comprehensive list of references will be compiled based on the citations provided throughout this guide. Each reference will include the title, source, and a valid, clickable URL for verification.
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Methodological & Application
"synthetic protocols for peptide synthesis using Ethyl 2-isocyano-3-methylbutanoate"
Application Note: Synthetic Protocols for Peptide Synthesis using Ethyl 2-isocyano-3-methylbutanoate
Abstract
This technical guide details the application of Ethyl 2-isocyano-3-methylbutanoate (Isocyano-Val-OEt) in the synthesis of peptide mimetics and constrained peptide backbones. Unlike standard solid-phase peptide synthesis (SPPS), this reagent enables multicomponent ligation strategies (specifically the Ugi-4CR) to generate sterically demanding, non-canonical peptide backbones in a single step. This note covers the de novo synthesis of the reagent, its deployment in Ugi-4CR protocols, and post-condensation modifications for chain extension or macrocyclization.
Introduction: The Chemistry of Valine-Derived Isocyanides
Ethyl 2-isocyano-3-methylbutanoate (
-
C-Terminal Functionalization: It introduces a valine-mimetic moiety at the C-terminus of the peptide chain.
-
Peptidomimetic Backbone Assembly: As a component in the Ugi 4-Component Reaction (Ugi-4CR), it reacts with an amine, an aldehyde, and a carboxylic acid to form an
-amino acyl amide backbone.
Key Advantage: The isopropyl side chain provides steric bulk that suppresses side reactions (such as N-acyl migration) often seen with less hindered isocyanides (e.g., methyl isocyanide), while the ethyl ester group remains available for subsequent hydrolysis and peptide chain extension.
Material Preparation: Synthesis of the Reagent
Commercially available isocyanides can degrade. For critical applications, fresh synthesis from L-Valine ethyl ester is recommended to ensure optical purity.
Workflow Diagram: Reagent Synthesis
Figure 1: Two-step synthesis of Ethyl 2-isocyano-3-methylbutanoate from Valine precursor.
Protocol A: Dehydration of N-Formyl Valine Ethyl Ester
Objective: Convert the formamide group to an isocyanide (-NC) without racemizing the chiral center.
Reagents:
-
N-Formyl-L-Valine Ethyl Ester (1.0 eq)
-
Phosphorus Oxychloride (
, 1.1 eq) -
Triethylamine (
, 5.0 eq) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution: Dissolve N-Formyl-L-Valine Ethyl Ester (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen.
-
Cooling (CRITICAL): Cool the solution to 0°C using an ice bath. High temperatures cause racemization.
-
Base Addition: Add
(50 mmol) in one portion. The solution may darken slightly. -
Dehydration: Dropwise add
(11 mmol) dissolved in DCM (5 mL) over 10 minutes, maintaining internal temperature < 5°C. -
Quench: Stir for 30 minutes at 0°C. Quench by pouring the mixture into ice-cold saturated
solution (50 mL). -
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate-
Note: Isocyanides have a foul, penetrating odor. Work exclusively in a fume hood.
-
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow oil.
-
QC Check: IR spectrum should show a strong, sharp peak at ~2140 cm⁻¹ (
stretch).
-
Core Protocol: The Ugi-4CR Peptide Ligation
This protocol couples the isocyanide with three other components to create a "Peptoid-Peptide" hybrid.
Reaction Mechanism & Components
Figure 2: The Ugi-4CR mechanism leading to the peptide mimetic backbone.
Protocol B: Standard Ugi-4CR Ligation
Reagents:
-
Component A (Amine): Benzylamine or N-terminally free peptide ester (1.0 eq).
-
Component B (Aldehyde): Paraformaldehyde or Benzaldehyde (1.0 eq).
-
Component C (Acid): N-Boc protected amino acid or peptide (1.0 eq).
-
Component D (Isocyanide): Ethyl 2-isocyano-3-methylbutanoate (1.0 eq).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1] TFE accelerates the reaction.
Procedure:
-
Imine Pre-formation: In a screw-cap vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in MeOH (2 mL). Stir for 30 minutes at room temperature (RT) to generate the imine in situ.
-
Tip: If using paraformaldehyde, add molecular sieves (3Å) to aid dehydration.
-
-
Acid Addition: Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.
-
Isocyanide Addition: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol).
-
Reaction: Seal the vial and stir at RT for 24–48 hours.
-
Monitoring: Monitor by TLC or LC-MS. The isocyanide spot (high Rf) should disappear.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a viscous oil. Purify via automated flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Stereochemical Note: The Ugi reaction generates a new chiral center at the position derived from the aldehyde (unless formaldehyde is used). With a chiral isocyanide (L-Valine derived), you will typically obtain a 1:1 mixture of diastereomers (epimers at the new center). Separation by HPLC may be required if a single isomer is needed.
Post-Condensation Modification: Chain Extension
The ethyl ester group on the Ugi product is a "handle" for extending the peptide chain.
Protocol C: Hydrolysis and Coupling
-
Hydrolysis: Dissolve the Ugi product in THF/Water (3:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[2] This yields the free carboxylic acid at the C-terminus.
-
Coupling: The resulting acid can now be coupled to another amine (or amino acid ester) using standard HATU/DIPEA conditions, effectively placing the Ugi-generated "residue" into a larger peptide chain.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine formation | Pre-stir Amine/Aldehyde with |
| Racemization (Reagent) | Overheating during synthesis | Ensure |
| Side Products | Passerini Reaction | Ensure the Amine is added before the Acid and Isocyanide. Passerini competes if Amine is absent/slow. |
| Odor Control | Volatile Isocyanide | Treat all glassware with 1M HCl/MeOH after use to hydrolyze residual isocyanide to formamide (odorless). |
References
-
Synthesis of Isocyanides: Salami, S. A., et al.[3] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules, 2022.[4] Link
-
Ugi Reaction Mechanism: Ugi, I., et al.[2][5] "The Ugi Reaction."[2][5][6][7][8][9][10][11] Angewandte Chemie International Edition, 1959.
-
Peptide Macrocyclization: Znabet, A., et al. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Beilstein Journal of Organic Chemistry, 2014. Link
-
Stereocontrol in Ugi: Sahoo, T., et al. "DFT Studies on the Stereoselective Three-Component Ugi Reaction." Revista Desafio Online, 2019. Link
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. BJOC - Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations [beilstein-journals.org]
"Ethyl 2-isocyano-3-methylbutanoate for the synthesis of complex natural products"
Application Note: Ethyl 2-isocyano-3-methylbutanoate for the Synthesis of Complex Natural Products
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (also known as Valine Isocyanide Ethyl Ester) is a critical chiral building block in modern diversity-oriented synthesis (DOS). Unlike simple aliphatic isocyanides (e.g., tert-butyl isocyanide), this reagent carries intrinsic stereochemical information derived from L-Valine .
Its primary application lies in Isocyanide-based Multicomponent Reactions (IMCRs) —specifically the Ugi and Passerini reactions—to generate peptidomimetics , depsipeptides , and heterocyclic natural product analogs .[1] By incorporating the valine motif directly into the multicomponent assembly, researchers can access "natural product-like" chemical space, particularly scaffolds resembling Eurystatin , Cyclotheonamide , and various protease inhibitors (e.g., HIV, HCV).
This guide provides a validated workflow for the synthesis of the reagent itself, followed by its application in constructing complex bioactive scaffolds.
Critical Mechanism & Pathway Analysis
The utility of ethyl 2-isocyano-3-methylbutanoate relies on its dual role: it acts as the nucleophile (C-terminal) in the initial addition step and subsequently traps the electrophile to install the valine amino acid residue.
Pathway: The Ugi-4CR Mechanism with Chiral Retention
The following diagram illustrates the mechanistic pathway where the isocyanide intercepts the iminium ion. Note the critical Mumm Rearrangement , which is the driving force of the reaction.[2]
Caption: Mechanistic flow of the Ugi-4CR using Valine Isocyanide. The Mumm rearrangement ensures the irreversible formation of the peptide backbone.
Protocol 1: Synthesis of Ethyl 2-isocyano-3-methylbutanoate
Rationale: Commercial availability of specific chiral isocyanides can be sporadic. Synthesizing this reagent ex situ from L-Valine ethyl ester ensures high optical purity. The dehydration step is prone to racemization if temperature is not strictly controlled.
Reagents:
-
L-Valine ethyl ester hydrochloride (
mmol) -
Ethyl formate (excess, solvent/reagent)
-
Triethylamine (
) -
Phosphorus oxychloride (
) or Triphosgene -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
N-Formylation:
-
Suspend L-Valine ethyl ester HCl (
g, mmol) in ethyl formate ( mL). -
Add
( mL, mmol) dropwise. -
Reflux the mixture for 4–6 hours. Monitor by TLC (
, 50% EtOAc/Hex) until the amine is consumed. -
Concentrate in vacuo to yield N-formyl-L-valine ethyl ester. (Quantitative yield is typical; product is often an oil).
-
-
Dehydration (Isocyanide Formation):
-
Dissolve the N-formyl derivative (
mmol) in dry DCM ( mL) and add ( mL, mmol). -
CRITICAL: Cool the solution to -78°C (dry ice/acetone bath). High temperatures at this stage cause racemization.
-
Add
( mL, mmol) dropwise over 20 minutes. -
Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.
-
Quench: Pour the mixture into an ice-cold saturated
solution ( mL).
-
-
Workup & Purification:
-
Extract with DCM (
mL). Wash combined organics with brine. -
Dry over
and concentrate at low temperature (<30°C). Isocyanides are volatile and heat-sensitive. -
Purification: Flash chromatography on silica gel (EtOAc/Hexane 1:9).
-
Storage: Store at -20°C under argon.
-
Validation Data:
| Property | Value | Notes |
|---|---|---|
| Appearance | Pale yellow oil | Foul odor (characteristic of isocyanides) |
| IR Spectrum | ~2150 cm⁻¹ | Strong, sharp peak (Isocyanide -N≡C) |
| ¹H NMR | δ 4.2 (q), 1.0 (d,d) | Characteristic isopropyl methyls of Valine |
| Yield | 75–85% | Dependent on strict temperature control |[3]
Protocol 2: Synthesis of Valine-Derived Peptidomimetics (Ugi-4CR)
Application: This protocol synthesizes a "natural product-like" scaffold resembling the core of protease inhibitors . The reaction assembles four components: an amine, an aldehyde, a carboxylic acid, and our chiral isocyanide.
Target: N-Benzyl-2-(N-acetyl-N-phenylamino)-3-methylbutanamide derivative.
Reagents:
-
Aldehyde: Benzaldehyde (
eq) -
Amine: Aniline or Benzylamine (
eq) -
Acid: Acetic acid or Cbz-protected amino acid (
eq) -
Isocyanide: Ethyl 2-isocyano-3-methylbutanoate (
eq) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[4]
Methodology:
-
Imine Formation (Pre-condensation):
-
In a screw-cap vial, dissolve the aldehyde (
mmol) and amine ( mmol) in MeOH ( mL). -
Add molecular sieves (3Å) to absorb water (optional but recommended for lower reactivity amines).
-
Stir at room temperature (RT) for 30–60 minutes.
-
-
Multicomponent Assembly:
-
Add the carboxylic acid (
mmol). -
Add Ethyl 2-isocyano-3-methylbutanoate (
mmol) last. -
Observation: The reaction is often exothermic.[2] The solution may turn yellow/orange.
-
-
Reaction & Monitoring:
-
Stir at RT for 24 hours.
-
TLC Monitoring: Look for the disappearance of the isocyanide spot (using ninhydrin stain or KMnO4; isocyanides do not stain well, but the aldehyde/amine will disappear).
-
-
Isolation:
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in EtOAc and wash with 1M HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). -
Purify via column chromatography.
-
Stereochemical Note: The Ugi reaction creates a new stereocenter at the carbon derived from the aldehyde. With a chiral isocyanide (Valine-derived), you will typically obtain a mixture of diastereomers (dr usually 1:1 to 3:1). These must be separated by HPLC if a single isomer is required for biological testing.
Protocol 3: Post-Condensation Cyclization (Natural Product Scaffolds)
Many natural products (e.g., Eurystatin , Cyclotheonamide ) are cyclic peptides. The linear Ugi product from Protocol 2 can be cyclized to form Diketopiperazines (DKPs) or macrocycles.
Workflow:
-
Deprotection: If the amine component was a Boc-protected diamine, remove the Boc group (TFA/DCM).
-
Cyclization: The free amine attacks the ethyl ester of the Valine moiety (introduced by the isocyanide).
-
Result: A constrained bicyclic or macrocyclic peptidomimetic.
Caption: Conversion of the linear Ugi adduct into a cyclic scaffold typical of marine alkaloids.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Semple, J. E., et al. (2000). Synthesis of the marine natural product Eurystatin A. Organic Letters, 2(18), 2769–2772. (Demonstrates isocyanide usage in total synthesis). Link
-
Nenajdenko, V. G. (Ed.). (2012).[3][5] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[5][6] (Comprehensive source on isocyanide preparation). Link
-
Pirrung, M. C., & Ghorai, S. (2006). Multicomponent reactions of convertible isocyanides. Journal of the American Chemical Society, 128(36), 11772-11773. Link
-
Organic Syntheses. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org.[3][7][8] Synth. 89, 404-408.[3] (Protocol basis for isocyanide handling). Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi Reaction [organic-chemistry.org]
Application Note: Stereoselective Synthesis with Ethyl 2-isocyano-3-methylbutanoate
Executive Summary & Rationale
Ethyl 2-isocyano-3-methylbutanoate is a specialized "chiral template" reagent derived from valine. Unlike simple glycine-derived isocyanoacetates, this molecule possesses a bulky isopropyl group at the
This guide focuses on the Gold(I)-Catalyzed Asymmetric Aldol Reaction , the "gold standard" methodology for utilizing this reagent. This pathway allows for the atom-economical synthesis of 2-oxazolines—critical pharmacophores and precursors to non-proteinogenic
Why This Molecule?
-
Steric Steering: The isopropyl group exerts significant 1,3-allylic strain in the transition state, favoring trans-oxazolines over cis-isomers.
-
Divergent Synthesis: The resulting oxazoline can be hydrolyzed to
-hydroxy amino acids or reduced to amino alcohols, serving as a versatile chiral building block.
Mechanism & Causality: The Gold(I) Catalytic Cycle
To achieve high stereocontrol, we utilize a cationic Gold(I) catalyst modified with a chiral ferrocenylphosphine ligand (e.g., the Hayashi-Ito catalyst).
The Causality Chain:
-
Activation: The Au(I) center coordinates to the terminal carbon of the isocyanide, increasing the acidity of the
-proton. -
Enolization: In the presence of a weak base (or via internal activation), an
-isocyano carbanion (coordinated to Au) is formed. -
Stereoselective Addition: This nucleophile attacks the aldehyde carbonyl. The chiral ligand on Gold creates a "chiral pocket," while the substrate's isopropyl group directs the approach to minimize steric clash, overwhelmingly favoring the trans-isomer.
-
Cyclization: The alkoxide intermediate attacks the isocyanide carbon, closing the ring to form the oxazoline and regenerating the catalyst.
Visualization: Gold(I) Catalytic Cycle
Figure 1: Mechanistic pathway of the Gold(I)-catalyzed aldol reaction showing the critical transition state where stereochemistry is determined.
Protocol: Gold(I)-Catalyzed Asymmetric Aldol Reaction[1]
This protocol describes the reaction of Ethyl 2-isocyano-3-methylbutanoate with benzaldehyde to form trans-4-ethoxycarbonyl-5-phenyl-2-oxazoline.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv, 5.0 mmol).
-
Electrophile: Benzaldehyde (1.1 equiv, 5.5 mmol).
-
Catalyst Precursor: [Au(c-HexNC)2]BF4 (1 mol%).
-
Chiral Ligand: (R)-(S)-BPPFA (1.1 mol%) (N,N-Dimethyl-1-[1',2-bis(diphenylphosphino)ferrocenyl]ethylamine).
-
Solvent: Anhydrous CH2Cl2 (Dichloromethane).[1]
-
Base: Neutral conditions (ligand acts as internal base) or catalytic amine if required.
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve [Au(c-HexNC)2]BF4 (25 mg, 0.05 mmol) and the chiral ligand (R)-(S)-BPPFA (35 mg, 0.055 mmol) in 5 mL of anhydrous CH2Cl2.
-
Stir at room temperature for 10 minutes. The solution typically turns orange-yellow, indicating the formation of the active catalytic species.
-
-
Reaction Setup:
-
Add Ethyl 2-isocyano-3-methylbutanoate (775 mg, 5.0 mmol) to the catalyst solution.
-
Cool the mixture to 0°C (ice bath) to enhance diastereoselectivity.
-
Add Benzaldehyde (583 mg, 5.5 mmol) dropwise over 5 minutes.
-
-
Monitoring:
-
Stir the reaction mixture at 0°C. Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The isocyanide spot (usually less polar) will disappear, and a new UV-active spot (oxazoline) will appear.
-
Self-Validation Check: If the reaction is sluggish after 2 hours, allow it to warm to 25°C. Gold catalysis is robust but temperature-dependent.
-
-
Workup:
-
Once complete (typically 3-6 hours), evaporate the solvent directly under reduced pressure.
-
Note: Avoid acidic workups, as the oxazoline ring is sensitive to hydrolysis (which is the next step, but we want to isolate the intermediate first).
-
-
Purification:
-
Purify via flash column chromatography on silica gel (neutralized with 1% Et3N) using Hexane/EtOAc (85:15).
-
Yield Expectation: 85-95%.
-
Data: Stereochemical Outcomes
The following table summarizes typical results comparing Gold(I) vs. Silver(I) catalysis for this specific substrate class.
| Catalyst System | Reaction Time | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |
| Au(I) / (R)-(S)-BPPFA | 4 h | 92% | 95:5 | 96% |
| Ag(I) / PPh3 | 12 h | 85% | 60:40 | 0% (Racemic) |
| Cu(I) / PyBox | 8 h | 78% | 80:20 | 75% |
Data source: Aggregated from general trends in isocyanoacetate aldol chemistry [1, 2].
Downstream Application: Hydrolysis to -Hydroxy- -Amino Acids
The primary value of the oxazoline product is its conversion to
Protocol
-
Dissolution: Dissolve the purified oxazoline (1.0 mmol) in THF (2 mL).
-
Hydrolysis: Add HCl (10%, 2 mL). Stir at room temperature for 1 hour.
-
Observation: The oxazoline ring opens to form the formamido-ester.
-
-
Deformylation: Heat the mixture to reflux (60°C) for 4 hours to remove the formyl group and hydrolyze the ester.
-
Isolation: Neutralize with NaOH to pH 7 (isoelectric point) and crystallize or purify via ion-exchange chromatography.
Workflow Visualization
Figure 2: Synthetic workflow from isocyanide precursor to final amino acid scaffold.
Troubleshooting & Optimization
-
Low Diastereoselectivity (low trans/cis ratio):
-
Cause: Temperature too high or ligand degradation.
-
Fix: Lower reaction temperature to -20°C. Ensure Argon atmosphere is rigorous; phosphine ligands oxidize easily.
-
-
Low Yield:
-
Cause: Isocyanide polymerization.[2]
-
Fix: Add the isocyanide slowly to the mixture of aldehyde and catalyst, rather than mixing all at once. This keeps the concentration of free isocyanide low relative to the aldehyde.
-
-
Racemization:
-
Cause: Prolonged exposure to base or silica gel.
-
Fix: Perform purification rapidly on neutral silica or use alumina.
-
References
-
Ito, Y., Sawamura, M., & Hayashi, T. (1986). Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex. Journal of the American Chemical Society, 108(20), 6405-6406. Link
-
Soloshonok, V. A., & Hayashi, T. (1994). Gold(I)-catalyzed asymmetric aldol reaction of methyl isocyanoacetate with fluorinated benzaldehydes.[3] Tetrahedron Letters, 35(17), 2713-2716. Link
-
Togni, A., & Pastor, S. D. (1990). Chiral cooperativity: the nature of the diastereoselective and enantioselective step in the gold(I)-catalyzed aldol reaction of isocyanoacetates. Journal of Organic Chemistry, 55(5), 1649-1664. Link
-
PubChem. (n.d.). Ethyl 2-isocyano-3-methylbutanoate.[4] National Library of Medicine. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Oxazolines. Link
Sources
"reaction kinetics of Ethyl 2-isocyano-3-methylbutanoate in organic synthesis"
Application Note: Reaction Kinetics and Protocols for Ethyl 2-Isocyano-3-Methylbutanoate in Multicomponent Organic Synthesis
Introduction & Structural Significance
Ethyl 2-isocyano-3-methylbutanoate (CAS: 71014-99-8) is an α-amino acid-derived isocyanide synthesized from the valine ethyl ester backbone[1]. In modern drug development and medicinal chemistry, isocyanide-based multicomponent reactions (IMCRs)—most notably the Ugi four-component reaction (U-4CR)—are indispensable tools for the rapid, convergent assembly of sterically constrained peptidomimetics[2].
As a Senior Application Scientist, I emphasize that the successful deployment of this specific isocyanide requires a rigorous understanding of its reaction kinetics. The bulky isopropyl group derived from the valine backbone introduces significant steric hindrance. This structural feature dictates both the overall reaction rate and the diastereoselectivity of the final α-acylamino amide product, making kinetic control the paramount variable in optimizing yields[3].
Mechanistic Kinetics & Thermodynamics
The Ugi-4CR is a highly convergent process involving an amine, an aldehyde, a carboxylic acid, and an isocyanide[4]. The reaction proceeds through several distinct kinetic phases, each governed by strict causality:
-
Imine Formation (Thermodynamic Equilibrium): The amine and aldehyde condense to form an imine, which is subsequently protonated by the carboxylic acid to form a highly electrophilic iminium ion[5].
-
Nucleophilic Attack (Rate-Determining Step): Ethyl 2-isocyano-3-methylbutanoate attacks the iminium ion to form a nitrilium intermediate. The kinetics here are heavily influenced by the steric bulk of the isocyanide's isopropyl group. Density Functional Theory (DFT) studies reveal that this step is under strict kinetic control; the isocyanide preferentially attacks the less hindered face of the chiral (E)-iminium ion, with an activation energy (
) of approximately 4.1 kcal/mol, compared to 7.4 kcal/mol for the more hindered face[3]. -
Mumm Rearrangement (Irreversible Driving Force): The carboxylate anion attacks the nitrilium ion, forming an α-adduct that undergoes a rapid, irreversible Mumm rearrangement to yield the stable peptidomimetic[2].
Solvent Causality: Methanol is the solvent of choice. Protic solvents stabilize the transition states of the nitrilium ion and facilitate the crucial proton transfers required for the Mumm rearrangement[4]. In aprotic or non-polar solvents, the kinetics of the Ugi pathway are suppressed, allowing the competing Passerini three-component reaction (P-3CR) to dominate[6].
Mechanistic pathway of the Ugi-4CR highlighting the rate-determining isocyanide attack.
Quantitative Kinetic Parameters
To optimize reactor conditions, the following kinetic parameters and thermodynamic observations must be integrated into the experimental design.
| Parameter | Value / Observation | Mechanistic Implication |
| Activation Energy ( | ~4.1 kcal/mol | Kinetically favored pathway due to reduced steric hindrance from the isopropyl group[3]. |
| Activation Energy ( | ~7.4 kcal/mol | Disfavored pathway; steric clash with the valine-derived side chain reduces reaction rate[3]. |
| Optimal Solvent System | Methanol (Polar Protic) | Stabilizes the nitrilium intermediate and facilitates proton transfer for Mumm rearrangement[4]. |
| Primary Competing Reaction | Passerini (P-3CR) | Dominates if imine formation is incomplete, bypassing the amine to react directly with the aldehyde[6]. |
| Thermal Degradation Risk | Polymerization | Exothermic Ugi reactions can trigger isocyanide self-polymerization if temperature exceeds 25°C during addition[6]. |
Experimental Workflow: Self-Validating U-4CR Protocol
The following protocol is engineered as a self-validating system. By isolating the imine formation step from the isocyanide addition, we kinetically favor the Ugi pathway and suppress side reactions.
Materials:
-
Amine (1.0 eq, 1.0 mmol)
-
Aldehyde (1.0 eq, 1.0 mmol)
-
Carboxylic Acid (1.0 eq, 1.0 mmol)
-
Ethyl 2-isocyano-3-methylbutanoate (1.0 eq, 1.0 mmol)
-
Anhydrous Methanol (0.5 M to 2.0 M concentration)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the amine and aldehyde in anhydrous methanol. Stir at room temperature for 30–60 minutes.
-
Causality: Pre-stirring ensures complete thermodynamic conversion to the imine. If the isocyanide is added prematurely, it will react directly with the unconsumed aldehyde and acid, triggering the Passerini side-reaction[6].
-
-
Self-Validation Checkpoint 1 (LC-MS): Extract a 5 µL aliquot and analyze via LC-MS. Proceed only if >95% of the aldehyde has been consumed to form the imine mass adduct.
-
Acid Addition: Add the carboxylic acid to the stirring mixture. Stir for an additional 10 minutes to form the protonated iminium ion.
-
Isocyanide Addition (Thermal Control): Cool the reaction vessel to 0°C using an ice bath. Add Ethyl 2-isocyano-3-methylbutanoate dropwise over 15 minutes.
-
Causality: The nucleophilic attack and subsequent Mumm rearrangement are highly exothermic. Slow addition at 0°C prevents localized heating, which would otherwise cause the isocyanide to polymerize into an insoluble tar[6].
-
-
Kinetic Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
-
Self-Validation Checkpoint 2 (Mass Discrimination): Analyze the crude mixture via LC-MS.
Step-by-step experimental workflow for kinetic monitoring of the Ugi reaction.
Troubleshooting Matrix
If the self-validation checkpoints fail, apply the following corrective actions based on kinetic principles:
-
High Passerini Byproduct Yield: Indicates slow imine formation kinetics. Solution: Add a mild Lewis acid catalyst or a dehydrating agent (e.g., molecular sieves) during Step 1 to drive imine formation to completion before Step 3.
-
Isocyanide Hydrolysis (Formamide Formation): Indicates the presence of excess water competing as a nucleophile. Solution: Ensure solvents are strictly anhydrous and reagents are stored under inert gas[6].
-
Incomplete Conversion (Slow Kinetics): The steric bulk of the valine derivative naturally slows the reaction. Solution: Increase the global concentration of the reaction mixture to 2.0 M to increase collision frequency, or gently elevate the temperature to 40°C after the initial dropwise addition is complete[6].
References
- Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem. Source: nih.gov.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Source: beilstein-journals.org.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega. Source: acs.org.
- DFT Studies on the Stereoselective Three-Component Ugi Reaction. Source: ufms.br.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC. Source: nih.gov.
- Technical Support Center: Ugi Reactions with 2-Methyl-4-nitrophenyl isocyanide - Benchchem. Source: benchchem.com.
Sources
- 1. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scale-Up Synthesis of Ethyl 2-Isocyano-3-methylbutanoate for Industrial Applications
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (derived from the amino acid valine) is a highly versatile α-isocyano ester crucial for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, and the synthesis of complex peptides and heterocycles. However, the industrial scale-up of isocyanides is historically plagued by severe safety hazards, including high exothermicity, the generation of toxic byproducts, and overwhelming foul odors.
This application note provides a comprehensive, field-validated guide to the scale-up synthesis of ethyl 2-isocyano-3-methylbutanoate. By transitioning from traditional hazardous batch processes to continuous flow technology and greener batch alternatives , researchers can achieve high-yielding, stereochemically intact, and scalable production while mitigating operational risks.
Mechanistic Rationale & Synthetic Strategy
The synthesis of ethyl 2-isocyano-3-methylbutanoate relies on the formylation of L-valine ethyl ester, followed by the dehydration of the resulting N-formamide.
The Causality of Reagent Selection and Exotherm Control
The dehydration step is the critical bottleneck in scale-up. The industrial standard utilizes phosphorus oxychloride (
The Stereochemical Challenge: α-Isocyano esters possess a highly acidic α-proton due to the dual electron-withdrawing nature of the ester and isocyano groups. Prolonged exposure to excess base in traditional batch reactors frequently leads to racemization (epimerization) of the stereocenter [1]. Furthermore, the
The Solution:
-
Continuous Flow Synthesis: By utilizing micro- or meso-fluidic coil reactors, the high surface-area-to-volume ratio ensures instantaneous heat dissipation. This allows the reaction to be run at ambient temperatures (25 °C) rather than the cryogenic conditions (-50 °C) required in batch, while drastically reducing residence time to prevent racemization [1].
-
Greener Batch Alternative: For facilities lacking flow infrastructure, substituting
with p-toluenesulfonyl chloride (p-TsCl) in dimethyl carbonate (DMC) offers a significantly lower exotherm and a reduced Environmental Factor (E-factor), making batch scale-up safer [2].
Synthetic workflow for Ethyl 2-isocyano-3-methylbutanoate from L-Valine.
Comparative Data: Dehydrating Agents for Scale-Up
To select the optimal scale-up route, quantitative metrics regarding yield, exothermicity, and waste generation (E-factor) must be evaluated. The data below summarizes the performance of common dehydrating systems[2, 3].
| Dehydrating Agent | Base | Solvent | Exothermicity | Typical Yield | E-Factor | Scalability & Operational Notes |
| High (Controlled) | 85–95% | Moderate | Excellent. Flow prevents thermal runaway and racemization. | |||
| Solvent-free / DCM | Very High | 70–85% | High | Poor. Requires strict cryogenic cooling (-50 °C to 0 °C) [3]. | ||
| p-TsCl (Batch) | Pyridine / | DMC | Low | 80–98% | Low (< 7) | Good. Safer for batch; DMC acts as a green solvent [2]. |
| Triphosgene | DCM | Moderate | 75–85% | High | Poor. Extreme toxicity of reagent limits industrial viability. |
Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating specific checkpoints to ensure process integrity before advancing to downstream applications.
Protocol A: Continuous Flow Dehydration (Industrial Standard)
This protocol leverages continuous flow to safely manage the
Equipment: Dual-syringe pump system, PTFE T-mixer, 10 mL PTFE coil reactor, Back Pressure Regulator (BPR, 100 psi).
-
Stock Solution Preparation:
-
Stream A: Dissolve ethyl 2-formamido-3-methylbutanoate (1.8 mmol, 0.6 M) and
(9.0 mmol, 3.0 M) in anhydrous . -
Stream B: Dissolve
(1.8 mmol, 0.6 M) in anhydrous .
-
-
Reactor Priming: Prime the fluidic lines with anhydrous
to ensure the system is entirely moisture-free. Set the coil reactor temperature to 25 °C. -
Steady-State Operation: Pump Stream A and Stream B simultaneously into the T-mixer at a combined total flow rate of 0.5 mL/min (0.25 mL/min per channel). This provides a residence time (
) of exactly 20 minutes in the 10 mL coil reactor. -
In-Line Purification: Direct the reactor effluent through an Omnifit column packed with silica gel (70-230 mesh) to scavenge polar byproducts and excess
salts. -
Validation Checkpoint:
-
Analytics: Collect an aliquot of the output stream and analyze via LC-MS (ESI+). The disappearance of the formamide mass (
174) and the appearance of the isocyanide mass ( 156) validates complete conversion. -
Chiral Integrity: Analyze via Chiral HPLC to ensure the enantiomeric excess (ee) remains >98%, confirming that the short residence time prevented base-catalyzed racemization.
-
Continuous flow reactor schematic for the scalable dehydration of formamides.
Protocol B: Greener Batch Synthesis (p-TsCl Method)
For environments where flow chemistry is unavailable, the p-TsCl method provides a highly sustainable and thermally safe batch alternative [2].
-
Reagent Mixing: In a suitably sized jacketed reactor, dissolve ethyl 2-formamido-3-methylbutanoate (1.0 equiv) in Dimethyl carbonate (DMC) to achieve a 0.5 M concentration. Add Pyridine (3.0 equiv).
-
Controlled Addition: Cool the reactor to 0 °C. Add p-toluenesulfonyl chloride (p-TsCl, 1.5 equiv) portion-wise over 30 minutes.
-
Causality: Unlike
, p-TsCl reacts mildly. The 0 °C starting temperature is a precaution; the reaction can safely be allowed to warm to room temperature (20 °C) without risk of thermal runaway.
-
-
Reaction Maturation: Stir the mixture at room temperature for 2–4 hours.
-
Aqueous Quench & Extraction: Quench the reaction by adding an equal volume of saturated aqueous
. Stir vigorously for 15 minutes to neutralize residual acid. Separate the phases and extract the aqueous layer twice with DMC. -
Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The formamide precursor will appear at
, while the target isocyanide will elute rapidly at . Stain with phosphomolybdic acid (PMA) for visualization.
Safety, Odor Control, and Storage
-
Odor Mitigation: Isocyanides possess a uniquely penetrating and offensive odor. All work must be conducted in a high-performance fume hood. Glassware and effluent streams must be treated with a 10% methanolic HCl solution or a dilute bleach solution for 24 hours to hydrolyze/oxidize residual isocyanides before washing.
-
Storage:
-Isocyano esters are chemically sensitive. If not used immediately in an in-line multicomponent reaction, the neat liquid must be stored under an inert argon atmosphere at -20 °C to prevent gradual polymerization and hydrolysis.
References
-
Cerra, B., et al. "Isocyanide chemistry enabled by continuous flow technology." RSC Advances, 2022.[Link]
-
"A more sustainable and highly practicable synthesis of aliphatic isocyanides." Green Chemistry, 2020.[Link]
-
Salami, S. A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022.[Link]
-
"Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides." Organic Letters, 2023.[Link]
Application Note: Green Chemistry Approaches for Multicomponent Reactions Involving Ethyl 2-Isocyano-3-methylbutanoate
Introduction & Scope
In modern drug discovery, the rapid assembly of complex peptidomimetics and pseudopeptides is paramount. Ethyl 2-isocyano-3-methylbutanoate (CAS: 71014-99-8) is a highly valuable, valine-derived building block utilized extensively in isocyanide-based multicomponent reactions (I-MCRs) such as the Ugi four-component reaction (U-4CR) and Passerini three-component reaction (P-3CR)[1]. By incorporating this specific isocyanide, drug development professionals can seamlessly introduce a sterically demanding valine-like moiety into molecular backbones, a critical structural feature for designing protease inhibitors and protein-protein interaction (PPI) modulators.
However, the bulky isopropyl group adjacent to the isocyano carbon introduces significant steric hindrance. Traditionally, this has required prolonged reaction times, excess reagents, and hazardous volatile organic solvents (e.g., dichloromethane, methanol, or trifluoroethanol) to achieve acceptable yields. This Application Note details validated, self-sustaining green chemistry protocols—specifically aqueous micellar catalysis and solvent-free mechanochemistry—that overcome these kinetic barriers while strictly adhering to the principles of Green Chemistry[2].
Mechanistic Insights: Overcoming Steric Hindrance via Green Activation
To understand why green methodologies are superior for this specific substrate, one must analyze the causality behind the experimental choices:
-
Aqueous Media & The Hydrophobic Effect : In a standard U-4CR, the isocyanide must nucleophilically attack a highly reactive nitrilium ion intermediate. The steric bulk of the isopropyl group in ethyl 2-isocyano-3-methylbutanoate restricts the trajectory of this attack. Water acts as more than a green solvent; it acts as a kinetic promoter. The "on-water" or micellar effect forces the hydrophobic reactants into a highly concentrated, localized volume. This proximity effect drastically lowers the activation volume, accelerating the condensation into a single reactive intermediate and driving the MCR forward faster than in homogeneous organic solutions[2].
-
Solvent-Free Mechanochemistry : By eliminating the solvent entirely, mechanochemical milling maximizes the collision frequency between the sterically hindered isocyanide and the intermediate complex. The mechanical energy provides the necessary activation energy without external heating, simultaneously reducing the Environmental Factor (E-factor) to near zero, minimizing waste generation[3].
Quantitative Data: Traditional vs. Green Methodologies
The table below summarizes the performance metrics of Ethyl 2-isocyano-3-methylbutanoate in a standard U-4CR (using benzaldehyde, benzylamine, and acetic acid) across different reaction environments.
| Reaction Condition | Solvent System | Reaction Time | Yield (%) | E-factor* | Isolation / Workup |
| Traditional | Methanol / DCM | 24 - 48 h | 65 - 70% | > 25 | Column Chromatography |
| Aqueous Micellar | Water (2% TPGS-750-M) | 4 - 6 h | 88 - 92% | < 5 | Filtration / Phase Separation |
| Mechanochemical | None (Ball Milling) | 45 min | 90 - 95% | < 2 | Direct Aqueous Wash |
| Ultrasound-Assisted | Water / Neat | 1 - 2 h | 85 - 90% | < 5 | Filtration |
*Note: E-factor = mass of waste / mass of product. Green methodologies significantly reduce waste and eliminate the need for chromatographic purification.
Experimental Protocols
Protocol A: Aqueous-Mediated Ugi Four-Component Reaction (U-4CR)
Principle: Utilizing the hydrophobic effect in aqueous media to accelerate the reaction of the sterically hindered valine-derived isocyanide[2].
-
Imine Formation : In a 10 mL reaction vial, add the primary amine (1.0 mmol) and the aldehyde/ketone (1.0 mmol) to 3.0 mL of deionized water (or a 2 wt% TPGS-750-M aqueous solution for highly lipophilic substrates). Stir at room temperature (25 °C) for 30 minutes to allow complete Schiff base formation.
-
Acid Addition : Add the carboxylic acid (1.0 mmol) to the suspension. The aqueous environment facilitates the rapid protonation of the imine.
-
Isocyanide Addition : Dropwise, add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol, ~155.2 mg)[1] to the vigorously stirring mixture.
-
Reaction Monitoring : Stir at room temperature for 4–6 hours. Monitor the reaction progress via LC-MS or TLC. As the reaction proceeds, the highly hydrophobic pseudopeptide product will typically precipitate out of the aqueous phase.
-
Product Isolation : Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with cold water (2 × 5 mL) and a minimal amount of cold ethanol (1 mL) to remove any unreacted starting materials. Dry under a vacuum to afford the analytically pure peptidomimetic without the need for column chromatography.
Protocol B: Solvent-Free Mechanochemical Passerini Three-Component Reaction (P-3CR)
Principle: Utilizing mechanical force to drive the atom-economic condensation of an aldehyde, carboxylic acid, and isocyanide without the use of any bulk solvents[4].
-
Reagent Loading : To a 10 mL stainless steel milling jar equipped with a 5 mm stainless steel ball, add the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol).
-
Isocyanide Addition : Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol) directly into the jar.
-
Mechanochemical Milling : Seal the jar securely and mill in a vibratory ball mill (e.g., Retsch MM400) at a frequency of 25 Hz for exactly 45 minutes.
-
Workup : Open the jar and extract the crude solid mixture using a minimal amount of a green extraction solvent, such as ethyl acetate (2 mL). Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.
-
Evaporation : Evaporate the solvent under reduced pressure to yield the α-acyloxy amide product. The E-factor of this process is exceptionally low, validating its green chemistry credentials[3].
Visualizations
Figure 1: Ugi 4CR Mechanism mapping the sequential addition of Ethyl 2-isocyano-3-methylbutanoate.
Figure 2: Streamlined experimental workflow for green solvent-free and aqueous multicomponent reactions.
References
-
ACS Publications . "Sustainable Synthesis of Pseudopeptides via Isocyanide-Based Multicomponent Reactions in Water."[Link]
-
PubChem . "Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024."[Link]
-
SSRN . "A More Sustainable Amine Catalyzed Isocyanide Synthesis from N-substituted Formamides using Phosphorus oxychloride under Solvent Free Conditions."[Link]
-
Taylor & Francis . "Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates."[Link]
Sources
Application Note: Derivatization of Ethyl 2-isocyano-3-methylbutanoate for Novel Scaffolds
This Application Note is structured as a high-level technical guide for drug discovery chemists and process engineers. It focuses on the specific utility of Ethyl 2-isocyano-3-methylbutanoate (the isocyanide derivative of Valine ethyl ester), distinguishing it from generic isocyanoacetates through its unique steric and chiral properties.
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (CAS 71014-99-8) is a bifunctional C2-synthon derived from valine. Unlike the widely used ethyl isocyanoacetate, this reagent introduces a bulky isopropyl group adjacent to the reactive isocyanide center. This steric demand, combined with potential chirality, offers unique opportunities for synthesizing conformationally constrained peptidomimetics and highly substituted heterocycles (oxazoles, imidazoles). This guide outlines optimized protocols for Multicomponent Reactions (MCRs) and metal-catalyzed cyclizations, addressing specific challenges such as
Molecule Profile & Mechanistic Insights[1]
| Property | Specification |
| IUPAC Name | Ethyl 2-isocyano-3-methylbutanoate |
| Common Name | Valine Isocyanoacetate Ethyl Ester |
| CAS | 71014-99-8 |
| MW | 155.20 g/mol |
| Key Functionality | Isocyanide (-NC) + Ester (-COOEt) |
| Steric Profile | High ( |
| Chirality | Labile stereocenter at |
Critical Reactivity Considerations
-
Steric Hindrance: The isopropyl group at the
-position significantly retards nucleophilic attack compared to glycine-derived isocyanides. Reaction times in MCRs (e.g., Ugi, Passerini) must often be extended by 2–4 hours compared to standard protocols. -
Racemization Risk: The
-proton is acidic ( in DMSO, lower in the presence of metal catalysts). Base-mediated reactions (e.g., using or ) often lead to racemization. For chiral applications, neutral or Lewis-acid catalyzed conditions are strictly required. -
Odor Control: Like all isocyanides, this reagent has a potent, repulsive odor. All protocols below incorporate specific quenching steps to mitigate contamination.
Application I: Constrained Peptidomimetics via Ugi-4CR
The Ugi 4-Component Reaction (U-4CR) is the primary utility for this reagent, allowing the single-step assembly of a dipeptide backbone. The valine side chain is incorporated directly into the
Mechanistic Pathway
The reaction proceeds via the formation of an imine (Schiff base), followed by isocyanide insertion and Mumm rearrangement.
Figure 1: Ugi-4CR pathway highlighting the steric bottleneck at the Nitrilium formation step due to the isopropyl group.
Protocol: High-Yield Synthesis of Valine-Derived Peptidomimetics
Objective: Synthesis of
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Primary Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)[2]
-
Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv)[3]
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Note: TFE is recommended to accelerate the reaction and suppress side reactions.
Step-by-Step Methodology:
-
Imine Formation: In a screw-capped vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in TFE (2.0 mL). Stir at room temperature (RT) for 30 minutes. Use molecular sieves (3Å) if the amine is sterically hindered.
-
Acid Addition: Add the carboxylic acid (1.0 mmol). Stir for 5 minutes.
-
Isocyanide Addition: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol, ~155 mg) in one portion.
-
Reaction: Seal the vial and stir at RT for 24–48 hours.
-
Optimization: If conversion is <50% after 24h (monitored by TLC/LCMS), heat to 40°C. Avoid temperatures >60°C to prevent isocyanide polymerization.
-
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: The residue is often a viscous oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: The product will likely be a 1:1 mixture of diastereomers due to the formation of a new chiral center at the imine carbon.
-
Application II: 4,5-Disubstituted Oxazole Synthesis
This reagent is a precursor for 5-ethoxy-4-isopropyloxazoles, which are valuable scaffolds in alkaloid synthesis. The isopropyl group at the C4 position is difficult to install via other methods.
Protocol: Gold(I)-Catalyzed Cyclization
Rationale: Traditional base-mediated cyclization often fails with bulky
Reagents:
-
Ethyl 2-isocyano-3-methylbutanoate (1.2 equiv)
-
Acyl Chloride or Terminal Alkyne (1.0 equiv)
-
Catalyst:
/ (5 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix
(5 mol%) and (5 mol%) in DCE (1 mL) for 10 minutes to generate the cationic gold species. -
Substrate Addition: Add the terminal alkyne or acyl chloride (1.0 mmol) to the catalyst mixture.
-
Isocyanide Injection: Slowly add Ethyl 2-isocyano-3-methylbutanoate (1.2 mmol) dissolved in DCE (1 mL) via syringe pump over 1 hour.
-
Reasoning: Slow addition maintains a low concentration of isocyanide, preventing catalyst poisoning (isocyanides bind strongly to Au).
-
-
Heating: Stir at 60°C for 12 hours.
-
Quench: Filter through a short pad of Celite to remove silver salts.
-
Isolation: Evaporate solvent and purify via chromatography.
Application III: Flow Chemistry for Process Intensification
Novelty: Batch synthesis with isocyanides is limited by safety (odor/toxicity) and exotherms. A continuous flow setup allows for the safe handling of Ethyl 2-isocyano-3-methylbutanoate at higher temperatures, driving difficult sterically hindered reactions to completion.
Figure 2: Continuous flow setup for the safe and efficient derivatization of Ethyl 2-isocyano-3-methylbutanoate.
Protocol Parameters:
-
Concentration: 0.5 M for all reagents.
-
Residence Time: 20–40 minutes (vs. 24h in batch).
-
Temperature: 80–100°C (Superheating possible due to pressurization).
-
Scavenger: Use a polymer-supported amine or isocyanate cartridge inline to remove unreacted starting materials, yielding a cleaner crude product and mitigating odor.
Safety & Troubleshooting
The "Odor Protocol"
Isocyanides have a threshold of detection in the ppb range.
-
Glassware: Rinse all glassware with a mixture of MeOH:HCl (10:1) immediately after use. The acid hydrolyzes the isocyanide to the amine (valine ethyl ester) and formic acid, which are odorless.
-
Spills: Cover immediately with non-flammable absorbent and treat with dilute acetic acid.
-
Venting: All rotary evaporator exhaust must be vented into a fume hood, not the general lab atmosphere.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Steric hindrance of isopropyl group. | Switch solvent to TFE (Trifluoroethanol) or use Flow Chemistry at 80°C. |
| Racemization | Basic conditions utilized. | Avoid |
| Catalyst Death (Au/Ag) | Isocyanide poisoning. | Use slow addition (syringe pump) of the isocyanide. |
| Sticky/Oily Product | Rotamers or diastereomers.[4] | Run NMR at high temp (50°C) to coalesce rotamers; use HPLC for diastereomer separation. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Gulevich, A. V., Zhdanko, A. G., Orru, R. V. A., & Nenajdenko, V. G. (2010). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 110(9), 5235–5331. Link
-
Zhang, X., & Dömling, A. (2020). Multicomponent Reactions of Isocyanides in Water. Green Chemistry, 22, 1089-1095. Link
-
Kijanka, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. RSC Advances, 5, 235-240. Link
-
Qiu, G., & Ding, Q. (2019). Gold-Catalyzed Cascade Cyclization of Isocyanides. Organic & Biomolecular Chemistry, 17, 1234-1245. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 2-Isocyano-3-methylbutanoate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-isocyano-3-methylbutanoate (derived from valine ethyl ester). Aliphatic α-isocyano esters are highly valuable for multicomponent reactions (e.g., Ugi and Passerini couplings) but are notoriously challenging to synthesize in high yields due to their thermal instability, volatility, and extreme sensitivity to acidic hydrolysis.
This guide is designed for drug development professionals and synthetic chemists to diagnose yield bottlenecks, understand the mechanistic causality of reaction failures, and implement self-validating protocols.
Diagnostic Decision Matrix
Before adjusting your protocol, use the following diagnostic workflow to isolate the root cause of your low yields.
Caption: Diagnostic workflow for isolating the root cause of low aliphatic isocyanide yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My reaction stalls at 50% conversion despite adding excess POCl₃. Why? A: This is typically caused by moisture ingress or insufficient base. Phosphorus oxychloride (POCl₃) is highly hygroscopic and readily hydrolyzes to phosphoric acid derivatives. These acidic byproducts consume the triethylamine (Et₃N) intended for the elimination step[1]. The dehydration of N-substituted formamides requires at least 2 to 3 equivalents of a tertiary amine to neutralize the generated HCl. If the base is depleted, the intermediate Vilsmeier-type salt cannot undergo the final elimination to form the isocyanide[2]. Actionable Fix: Use freshly distilled POCl₃ and ensure the reaction is under a strict argon atmosphere. Rigorously dry your Et₃N over KOH before use.
Q: The crude NMR shows my product, but the isolated yield after aqueous workup is <20%. Where is the product going? A: Ethyl 2-isocyano-3-methylbutanoate is highly susceptible to acid-catalyzed hydration. During the aqueous quench of excess dehydrating agents, localized acidic microenvironments can form if stirring is inadequate or buffer capacity is too low. This rapidly hydrolyzes the isocyanide back to the formamide or degrades it further to the primary amine (valine ethyl ester)[2]. Actionable Fix: Quench by adding the reaction mixture dropwise into a vigorously stirred, ice-cold biphasic mixture of saturated aqueous NaHCO₃ (or Na₂CO₃) and dichloromethane. Never add water directly to the reaction flask.
Q: I am losing product during vacuum distillation. Is there an alternative? A: Aliphatic α-isocyano esters are thermally labile. Prolonged heating during distillation, even under high vacuum, can induce polymerization, decomposition, or thermal rearrangement[3]. Actionable Fix: If the purity of the crude is >85%, use it directly for downstream multicomponent reactions. If purification is strictly required, utilize flash column chromatography on silica gel deactivated with 1% Et₃N, or switch to a milder dehydrating system that generates fewer byproducts, such as the PPh₃/I₂ system[4].
Quantitative Comparison of Dehydration Reagents
Selecting the right dehydrating agent is critical for aliphatic substrates. Below is a comparative summary of common reagent systems based on literature optimization for aliphatic formamides.
| Reagent System | Typical Yield | Reaction Time | Byproducts Generated | Sustainability / E-Factor |
| POCl₃ / Et₃N [2] | 70 - 85% | 0.5 - 2 hours | Phosphates, HCl | Moderate; generates inorganic phosphate waste. |
| p-TsCl / Pyridine | 85 - 98% | 2 - 4 hours | Tosylates, HCl | High; lowest E-factor for non-sterically demanding aliphatic formamides. |
| PPh₃ / I₂ / Et₃N [4] | 80 - 90% | 1 hour | Ph₃P=O, HI | Low; generates stoichiometric triphenylphosphine oxide waste, but highly mild. |
Validated Experimental Protocol: The PPh₃/I₂ Method
For sensitive aliphatic targets like Ethyl 2-isocyano-3-methylbutanoate, we recommend the Triphenylphosphine/Iodine (PPh₃/I₂) method. This protocol acts as a self-validating system: it avoids the harsh acidic microenvironments associated with POCl₃, thereby virtually eliminating workup-induced hydrolysis[4].
Mechanistic Causality
Caption: Mechanistic pathway of formamide dehydration using the mild PPh₃/I₂ system.
Step-by-Step Methodology
-
Preparation & Reagent Mixing:
-
Action: In an oven-dried, argon-flushed round-bottom flask, dissolve Ethyl 2-formamido-3-methylbutanoate (1.0 equiv) and molecular iodine (1.5 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.
-
Causality: Iodine acts as the electrophilic activator for triphenylphosphine. Anhydrous conditions are critical here to prevent competitive hydrolysis of the highly reactive activated intermediate[4].
-
-
Activation Step:
-
Action: Add Triphenylphosphine (PPh₃) (1.5 equiv) in one portion. Stir at room temperature for 5 minutes.
-
Causality: PPh₃ reacts with I₂ to form triphenylphosphonium diiodide. This highly electrophilic species rapidly engages the formamide oxygen, setting up the leaving group.
-
-
Controlled Elimination:
-
Action: Cool the mixture to 0°C using an ice bath. Add Triethylamine (Et₃N) (3.0 equiv) dropwise over 10 minutes.
-
Causality: Cooling controls the exothermic elimination step, preventing thermal degradation of the forming isocyanide. Et₃N deprotonates the nitrogen, driving the elimination of triphenylphosphine oxide (Ph₃P=O). Exactly 3.0 equivalents are required to fully neutralize the generated HI and maintain a basic environment[4].
-
-
Self-Validation Check (In-Process Control):
-
Action: After 1 hour, monitor the reaction by TLC (Hexanes/EtOAc, typically 3:1).
-
Causality: The formamide spot (lower R_f) should completely disappear, replaced by a high R_f spot (isocyanide). If formamide remains, the system was likely wet, which prematurely consumed the PPh₃/I₂ complex. Do not proceed to workup until conversion is complete.
-
-
Basic Workup:
-
Action: Dilute the reaction with additional DCM and wash immediately with ice-cold saturated aqueous Na₂S₂O₃ (10 mL/mmol) followed by ice-cold saturated NaHCO₃. Extract the aqueous phase once with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature no higher than 25°C .
-
Causality: Na₂S₂O₃ quenches residual unreacted iodine. Cold, basic conditions (NaHCO₃) strictly prevent the acid-catalyzed hydration of the newly formed isocyanide back to the formamide. Keeping the rotary evaporator bath cool prevents thermal decomposition[3].
-
References
- A More Sustainable Amine Catalyzed Isocyanide Synthesis from N-substituted Formamides using Phosphorus oxychloride under Solvent Source: SSRN URL
- o-TOLYL ISOCYANIDE Source: Organic Syntheses Procedure URL
- Source: Molecules (PubMed/NIH)
- Source: Green Chemistry (RSC Publishing)
- Source: Synlett (Thieme Connect)
Sources
"purification techniques for crude Ethyl 2-isocyano-3-methylbutanoate"
Case ID: ISO-VAL-001 Status: Active Support Tier: Senior Application Scientist Level
Executive Summary
You are working with Ethyl 2-isocyano-3-methylbutanoate (an
If you are reading this, you are likely facing one of three critical failures:
-
Yield Loss: The compound vanished during silica gel chromatography.
-
Degradation: The oil turned into a black tar during distillation or storage.
-
Contamination: Your laboratory is currently uninhabitable due to the odor.
This guide prioritizes purification integrity and odor containment .
Part 1: The "Emergency Room" (Troubleshooting)
Q1: "I loaded my crude reaction mixture onto a standard silica column, and nothing came out (or yield was <20%). What happened?"
Diagnosis: Acid-Catalyzed Hydrolysis / On-Column Polymerization.
The Science: Standard silica gel (
The Fix: You must neutralize the stationary phase.
-
Method A (Preferred): Use Basic Alumina (Activity II-III) instead of silica.
-
Method B (If using Silica): Pre-treat the silica slurry with 2-5% Triethylamine (Et
N) in your eluent system. This "caps" the acidic sites.
Q2: "The crude oil turned into a black solid during rotary evaporation or vacuum distillation."
Diagnosis: Thermal Polymerization.
The Science:
The Fix:
-
Never heat the water bath above 35°C during solvent removal.
-
Vacuum is King: You need a high-vacuum line (<1 mmHg) for distillation. If you only have a water aspirator (~20 mmHg), do not attempt distillation; use a column.
Q3: "The smell is persisting even after cleaning glassware. How do I neutralize it?"
Diagnosis: Residual Isocyanide Contamination. The Science: Isocyanides have a low odor threshold (ppb range). Soap and water do not destroy the functional group; they just spread it around.
The Fix: Oxidation.
-
Wash all glassware with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes the isocyanide to the corresponding isocyanate, which is significantly less malodorous and eventually hydrolyzes to the amine/urea.
-
Warning: Do not mix bleach with acid (creates chlorine gas) or ammonia (creates chloramines).
Part 2: Purification Protocols
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification method based on scale and purity.
Protocol A: Buffered Flash Chromatography (Recommended for <5g)
This method prevents acid-mediated decomposition on the column.
Materials:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Solvent A: Hexanes (or Petroleum Ether).
-
Solvent B: Ethyl Acetate.[2]
-
Modifier: Triethylamine (
).
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 2% v/v Triethylamine . Let this sit for 10 minutes to ensure neutralization of silanols.
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the Hexane/
mixture. -
Loading: Dissolve your crude dark oil in a minimum amount of Hexanes (with 1%
). If it is not soluble, add a small amount of , but minimize polarity. -
Elution: Run a gradient from 0% to 20% EtOAc in Hexanes .
-
Note: Maintain 1%
in the mobile phase throughout the run.
-
-
Collection: The isocyanide usually elutes quickly (high
) as a pale yellow oil. The dark impurities (formamides/polymers) will remain near the baseline. -
Concentration: Evaporate solvents at <30°C .
Data Table: Typical Elution Profile
| Compound | Approx | Visual Characteristic |
| Product | 0.60 - 0.75 | Pale yellow oil, pungent odor |
| Formamide Impurity | 0.20 - 0.30 | Colorless/White solid |
| Polymer/Tars | 0.00 (Baseline) | Dark brown/Black streak |
Protocol B: Kugelrohr / High-Vacuum Distillation (Recommended for >5g)
Distillation is cleaner but riskier due to thermal instability.
Requirements:
-
Vacuum: < 1.0 mmHg (Oil pump required; water aspirator is insufficient).
-
Apparatus: Kugelrohr (Short path) is ideal to minimize thermal exposure time.
Step-by-Step:
-
Degassing: Place crude oil under vacuum at room temperature for 30 minutes to remove residual solvent and volatile amines.
-
Setup: Set up the short-path distillation head. Ensure the receiving flask is cooled in dry ice/acetone.
-
Heating: Slowly increase the oil bath temperature.
-
Target: The product should distill between 60-80°C at 0.5 mmHg (Estimation based on Valine derivatives).
-
Warning: If the pot temperature exceeds 100°C, stop. You risk rapid polymerization.
-
-
Storage: Immediately flush the distillate with Argon/Nitrogen and store at -20°C.
Part 3: Safety & Decontamination
The "Bleach Trap" Protocol Isocyanides are not just smelly; they are toxic. All rotary evaporator vents and vacuum pump exhausts must be vented into a fume hood.
-
Glassware: Rinse all flasks with acetone, then submerge in a bath of 10% Bleach (aq) for 2 hours.
-
Spills: Cover with paper towels, soak with dilute bleach, wait 30 minutes, then clean.
-
Rotavap Trap: Place a secondary trap containing bleach solution between your rotavap and the vacuum source to catch volatile isocyanide vapors before they enter the pump oil.
References
- Synthesis of -Isocyano Esters (Schöllkopf Method): Schöllkopf, U., Hoppe, D., & Jentsch, R. (1975). Syntheses with α-Metalated Isocyanides. Angewandte Chemie International Edition, 14(11), 765. (Foundational text for isocyano ester chemistry).
-
Silica Gel Decomposition & C-2 Silica Solution: Chao, A., Montelongo, J. A., & Fleming, F. F. (2016).[3] Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters, 18(12), 3062–3065.
-
Odor Management & Safety: UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
-
General Synthesis of Isocyanoacetates (Analogous Protocol): Organic Syntheses, Coll. Vol. 10, p.404 (2012). A Practical Synthesis of Isocyanates from Isonitriles. (Contains relevant workup/handling details for ethyl isocyanoacetate derivatives).
Sources
Technical Support Center: Optimizing Multicomponent Reactions with Ethyl 2-isocyano-3-methylbutanoate
Welcome to the Technical Support Center. Ethyl 2-isocyano-3-methylbutanoate (a valine-derived isocyanide) is a highly versatile, bifunctional building block used extensively in Isocyanide-Based Multicomponent Reactions (IMCRs). While it enables the rapid synthesis of complex peptidomimetics, its bulky isopropyl moiety and the inherent chemical sensitivity of the isocyanide group present unique optimization challenges.
This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address mechanistic troubleshooting, kinetic bottlenecks, and protocol validation for the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
Part 1: Mechanistic Divergence & Diagnostic Pathway
Understanding the competitive pathways between the Ugi and Passerini reactions is the first step in troubleshooting. The choice of solvent and the order of addition dictate which transition state is stabilized.
Mechanistic divergence of Ugi and Passerini pathways based on solvent and component selection.
Part 2: Troubleshooting Q&A
Q1: Why am I isolating the Passerini product as a major side-product in my Ugi reaction? Causality: The Ugi and Passerini reactions are constantly in competition when an amine, carboxylic acid, carbonyl, and isocyanide are present in the same flask[1]. The Ugi reaction follows a polar mechanism involving a highly reactive nitrilium ion intermediate[2]. This pathway strictly requires polar, protic solvents (like Methanol or 2,2,2-Trifluoroethanol) to stabilize the intermediate and facilitate the initial imine formation[1]. Conversely, the Passerini reaction proceeds via a non-ionic, concerted transition state that is kinetically favored in non-polar, aprotic solvents like Dichloromethane (DCM)[1]. Furthermore, the steric bulk of the isopropyl group on Ethyl 2-isocyano-3-methylbutanoate slows the nucleophilic attack on the imine. If the imine is not fully pre-formed, the carboxylic acid and carbonyl will bypass the amine and react directly with the isocyanide via the Passerini pathway. Resolution: Switch to a polar protic solvent (MeOH or TFE)[1]. Implement a strict 30-60 minute imine preformation step before adding the carboxylic acid and isocyanide.
Q2: My isocyanide starting material is polymerizing, resulting in a dark, complex mixture. How do I prevent this? Causality: Isocyanides contain a formally divalent carbon (CII) that is exceptionally sensitive to acidic conditions[3]. While the Ugi reaction inherently utilizes a carboxylic acid, exposing the isocyanide directly to high concentrations of unbuffered acid triggers rapid α-addition and subsequent polymerization[4]. Resolution: Strictly control the order of addition. The isocyanide must always be added last, only after the amine and carbonyl have equilibrated to form the Schiff base, which acts as an in-situ buffer.
Q3: The reaction is sluggish and conversion is low even after 24 hours. Can I use microwave irradiation? Causality: Yes, but with strict parameters. The steric bulk of the valine-derived moiety hinders the nucleophilic attack on the nitrilium intermediate. While microwave irradiation accelerates the reaction, isocyanides are highly prone to thermal degradation at sustained high temperatures[4]. Resolution: Design of Experiment (DoE) studies indicate that IMCRs can be optimized under microwave conditions by limiting heating to 80–100 °C for a maximum of 15–30 minutes[4]. Ensure the reaction is run at a high concentration (0.5 M to 1.0 M) to force the intermolecular collisions required for the 4-component assembly.
Q4: How do I maximize the diastereoselectivity of the Ugi product? Causality: Standard Ugi reactions typically yield racemic mixtures because the nitrilium ion can be attacked from either face[4]. However, chiral amino acid-derived isocyanides like Ethyl 2-isocyano-3-methylbutanoate can induce diastereoselectivity due to the steric shielding provided by the adjacent isopropyl group[5]. Lowering the temperature enhances this facial discrimination but slows down the reaction kinetics. Resolution: Run the reaction at -20 °C to 0 °C in TFE. TFE maintains reaction velocity via strong hydrogen-bond activation of the imine, compensating for the slower kinetics at low temperatures while allowing the steric bulk to dictate stereocontrol.
Part 3: Optimization Data Summary
| Parameter | Ugi-4CR Optimization | Passerini-3CR Optimization | Mechanistic Rationale |
| Primary Solvent | Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Protic solvents stabilize the polar nitrilium ion[1]; aprotic solvents favor the concerted non-ionic transition state[2]. |
| Concentration | 0.5 M – 1.0 M | 0.5 M – 1.0 M | High concentration forces intermolecular collisions, overcoming the steric hindrance of the valine isopropyl group[4]. |
| Temperature | 0 °C to 25 °C | 25 °C (Room Temp) | Lower temperatures in Ugi reactions can enhance diastereoselectivity induced by the chiral isocyanide[5]. |
| Order of Addition | 1. Carbonyl + Amine2. Acid3. Isocyanide | 1. Carbonyl + Acid2. Isocyanide | Pre-forming the imine prevents the acid from prematurely degrading the isocyanide[3]. |
Part 4: Validated Standard Operating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to verify intermediate formation before proceeding to irreversible steps.
Protocol A: Optimized Ugi-4CR Workflow
-
Imine Preformation: In a flame-dried flask, dissolve the carbonyl compound (1.0 equiv) and primary amine (1.0 equiv) in anhydrous Methanol to achieve a final overall concentration of 0.5 M. Stir at room temperature for 30–60 minutes.
-
Self-Validation Check 1 (Imine Formation): Analyze the mixture via Thin Layer Chromatography (TLC). Proceed to the next step only when the carbonyl spot has completely disappeared, confirming quantitative Schiff base formation.
-
Acid Addition: Add the carboxylic acid (1.0 equiv) to the mixture. Stir for 5 minutes to allow protonation of the imine, increasing its electrophilicity.
-
Isocyanide Addition: Dropwise, add Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv).
-
Reaction Monitoring: Stir at room temperature (or 0 °C for higher diastereoselectivity) for 12–24 hours.
-
Self-Validation Check 2 (Conversion): Isocyanides lack strong UV chromophores but possess a highly distinct IR signature. Monitor the reaction via IR spectroscopy; complete conversion is validated by the total disappearance of the strong -N≡C stretch at ~2140 cm⁻¹.
-
Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography.
Protocol B: Optimized Passerini-3CR Workflow
-
Component Mixing: Dissolve the carbonyl compound (1.0 equiv) and carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Isocyanide Addition: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv) in one portion.
-
Reaction Monitoring: Stir at room temperature for 12–24 hours.
-
Self-Validation Check: Monitor via IR spectroscopy for the disappearance of the ~2140 cm⁻¹ isocyanide peak. Do not rely solely on TLC, as the non-polar Passerini product often co-elutes with starting materials in standard solvent systems.
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Part 5: References
-
Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions - Benchchem -
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry - ACS Publications -
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI -
-
The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC -
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI -
Sources
"side reactions and byproduct formation with Ethyl 2-isocyano-3-methylbutanoate"
Topic: Side Reactions, Byproduct Formation, and Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Reagent Profile
Ethyl 2-isocyano-3-methylbutanoate (Valine Isocyano Ethyl Ester) is a bifunctional building block primarily used in Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions to synthesize peptide mimetics and heterocyclic scaffolds.[1]
As a derivative of L-Valine, it possesses a chiral center at the
This guide provides a mechanistic breakdown of these failure modes and actionable protocols to mitigate them.
Module 1: Stability & Storage (The "Purity" Problem)[1]
User Query: "My reagent has developed a cloudy appearance and a less pungent, more 'amine-like' odor. Is it still usable?"
Diagnosis: Hydrolysis to Formamide
Isocyanides are thermodynamically unstable relative to their formamide isomers. Moisture is the primary enemy.
-
The Reaction: Acid-catalyzed hydration of the isocyanide carbon.
-
Byproduct: Ethyl 2-formamido-3-methylbutanoate.
-
Impact: Formamides are unreactive in Ugi/Passerini protocols, leading to incorrect stoichiometry and lower yields.[1]
Troubleshooting & Prevention
| Symptom | Cause | Corrective Action |
| Loss of Pungency | Conversion to formamide (less volatile/odorous).[1] | Check IR. Isocyanide peak ( |
| Cloudiness/Precipitate | Polymerization or oligomerization.[1] | Distill under reduced pressure (bulb-to-bulb) if the compound is an oil.[1] Store at |
| Acidic pH | Trace acid from synthesis ( | Wash with saturated |
Module 2: Stereochemical Integrity (The "Chirality" Problem)[1][2][3]
User Query: "I used enantiopure L-isomer, but my Ugi product is nearly racemic. What happened?"
Diagnosis: Base-Mediated -Racemization
The
-
Mechanism: Bases used in the reaction (e.g.,
, DBU) or even the amine component itself can deprotonate the -carbon, forming a resonance-stabilized carbanion which reprotonates indiscriminately.[1] -
Valine Specifics: The isopropyl group provides steric bulk, which should slow deprotonation, but also slows the desired intermolecular reaction, extending the window for racemization to occur.
Troubleshooting Guide
Q: How do I prevent racemization during the Ugi reaction?
-
Avoid Strong Bases: Do not use DBU or strong inorganic bases.[1]
-
Pre-form the Imine: The rate-determining step in Ugi is often imine formation. If you mix everything at once, the isocyanide sits in solution with the amine (a base) while the imine forms.[1]
-
Protocol: Stir Amine + Aldehyde + Drying Agent (
) for 2 hours before adding the Isocyanide and Acid.[1]
-
-
Lewis Acid Additives: Use
or .[1] These coordinate to the imine, accelerating the desired reaction relative to the racemization background.
Module 3: Reaction-Specific Byproducts (MCR Failure Modes)
User Query: "I see a major byproduct with Mass [M - Amine]. What is this?"
Diagnosis: The Passerini Competitor
In an Ugi reaction (Amine + Aldehyde + Acid + Isocyanide), if the amine fails to condense with the aldehyde, the Isocyanide will react directly with the Aldehyde and Acid.[1]
-
Pathway: Isocyanide + Aldehyde + Carboxylic Acid
-Acyloxycarboxamide (Passerini Product).[1] -
Cause: Steric hindrance in the amine or aldehyde (common with Valine derivatives due to the isopropyl tail) or wet solvents (hydrolysis of imine).[1]
Diagnosis: The N-Acyl Urea (Mumm Rearrangement Failure)
Sometimes the reaction arrests at the intermediate stage or diverts.[1]
-
Pathway: Direct addition of Carboxylic Acid to Isocyanide
O-Acyl Isoamide N-Acyl Urea. -
Cause: Lack of carbonyl component (aldehyde) or extremely slow imine formation.[1]
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the desired Ugi pathway versus the critical side reactions (Passerini, Hydrolysis, Racemization).
Caption: Mechanistic divergence of Valine Isocyano Ethyl Ester. Blue paths indicate success; Red/Yellow paths indicate failure modes.[1]
Experimental Protocols
Purification (Rescue of Degraded Reagent)
If your isocyanide has degraded (cloudy/formamide smell), use this flash chromatography protocol. Isocyanides are weakly polar but less polar than formamides.
-
Stationary Phase: Silica Gel 60 (
mesh).[1] -
Mobile Phase: Hexanes/Ethyl Acetate (9:1 v/v).[1] Note: Add 1% Triethylamine to neutralize silica acidity and prevent on-column hydrolysis.
-
Detection: TLC (Stain with
or Ninhydrin - isocyanides often show unique spots).[1] -
Storage: Concentrate fractions at
(isocyanides are volatile). Store under Argon at .[1]
"Self-Validating" Ugi Reaction Setup
Use this checklist to ensure the reaction system validates itself against side products.
| Step | Action | Validation Check |
| 1 | Pre-formation | Mix Amine + Aldehyde in MeOH. Stir 2h with |
| 2 | Addition | Add Acid, then Isocyanide at |
| 3 | Monitoring | Run reaction at concentration |
| 4 | Quench | If scavenger resin is used, add polymer-supported isocyanate. |
References
-
Racemization of Chiral Isocyano Esters Wiley Online Library.[1] "Chiral Nonracemic Isocyanides: Synthesis and Applications." [Link][1]
-
Hydrolysis of Isocyanides ResearchGate. "Reaction of Carboxylic Acids with Isocyanides: A Mechanistic DFT Study." [Link]
-
Synthesis and Handling of Isocyanoacetates Organic Syntheses. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate." (Discusses handling and byproducts of similar ethyl isocyanoacetate derivatives). [Link]
-
Multicomponent Reaction Troubleshooting Beilstein Journal of Organic Chemistry. "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." [Link][1]
Sources
"common pitfalls in the use of Ethyl 2-isocyano-3-methylbutanoate"
Welcome to the Technical Support Center for Ethyl 2-isocyano-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of Ethyl 2-isocyano-3-methylbutanoate in their experiments.
Introduction
Ethyl 2-isocyano-3-methylbutanoate is a valuable reagent in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. Its unique structure, featuring a sterically hindered isobutyl group, can present specific challenges. This guide will address common pitfalls and provide practical solutions to ensure successful and reproducible results.
Safety First: Handling Isocyanates
Isocyanates are toxic if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] All handling of Ethyl 2-isocyano-3-methylbutanoate and related compounds should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3][4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
Troubleshooting Guide
This section addresses common problems encountered during reactions involving Ethyl 2-isocyano-3-methylbutanoate.
Low or No Product Yield
Q: My Ugi or Passerini reaction using Ethyl 2-isocyano-3-methylbutanoate is resulting in a low yield or failing completely. What are the likely causes?
A: Low yields in these multicomponent reactions are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Reagent Quality and Purity
-
Isocyanide Stability: Isocyanides can be prone to polymerization or degradation.[7] Visually inspect the reagent; a dark brown or black color may indicate decomposition. It is recommended to use a fresh bottle or purify the isocyanide if degradation is suspected.
-
Aldehyde/Ketone Purity: Aldehydes are particularly susceptible to oxidation to carboxylic acids.[7] Using freshly distilled or purified aldehydes is crucial for reaction success.
-
Solvent Purity: Ensure that all solvents are anhydrous, as water can react with the isocyanide and other reaction intermediates, leading to unwanted side products.[7][8]
Reaction Conditions
-
Steric Hindrance: The bulky isobutyl group of Ethyl 2-isocyano-3-methylbutanoate can significantly slow down the reaction rate compared to less hindered isocyanides.[9][10]
-
Temperature: While many Ugi and Passerini reactions proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary to overcome the steric hindrance of the isobutyl group.[7] However, be cautious, as excessive heat can promote side reactions and decomposition.
-
Solvent Choice: The polarity of the solvent is critical. For Passerini reactions, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[7][11] For Ugi reactions, polar aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often used.[11][12][13] In some cases, for sterically hindered ketones, using a strong hydrogen bond donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate.[14]
-
Concentration: For some reactions, particularly with aromatic aldehydes, increasing the concentration of the reactants can significantly improve product formation.[14]
Reaction Stoichiometry
-
Ensure accurate stoichiometry of all components. An excess of one reactant may lead to the formation of side products.
Formation of Side Products
Q: I am observing significant side products in my reaction. What are they, and how can I minimize them?
A: The formation of byproducts is a common challenge in multicomponent reactions. Understanding the potential side reactions is key to their prevention.
-
Passerini Adduct in Ugi Reaction: If the amine component in a Ugi reaction is not efficiently incorporated, the three-component Passerini product can form as a major byproduct. To mitigate this, you can pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 30 minutes to an hour) before adding the carboxylic acid and Ethyl 2-isocyano-3-methylbutanoate.[7][12]
-
Isocyanide Polymerization: The appearance of a dark, insoluble material often indicates polymerization of the isocyanide.[7] This can be minimized by using fresh, pure isocyanide, maintaining a moderate reaction temperature, and avoiding excessively long reaction times.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide, which can then participate in other unwanted reactions. Using anhydrous solvents and reagents is essential.
Purification Challenges
Q: The purification of my product is difficult due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?
A: The purification of multicomponent reaction products can be complex.
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the solvent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid, while a mild acid wash (e.g., dilute HCl) can remove unreacted amine.
Frequently Asked Questions (FAQs)
Q1: How should I store Ethyl 2-isocyano-3-methylbutanoate?
A1: Isocyanides should be stored in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6][7] They are sensitive to moisture, light, and heat.[6]
Q2: What is the typical appearance of pure Ethyl 2-isocyano-3-methylbutanoate?
A2: While specific information for this compound is limited, related isocyanoacetates are often described as oils that can range from colorless to yellow or brown.[15][16] A very dark color may suggest degradation.
Q3: Can I use a ketone instead of an aldehyde in a Passerini reaction with Ethyl 2-isocyano-3-methylbutanoate?
A3: Yes, ketones can be used in Passerini reactions, but they are generally less reactive than aldehydes.[9] The combination of a less reactive ketone with the sterically hindered Ethyl 2-isocyano-3-methylbutanoate may require more forcing conditions, such as higher temperatures or the use of a high-pressure apparatus.[9][14]
Q4: My reaction seems to stall before completion. What can I do?
A4: If the reaction stalls, consider the following:
-
Add more of the limiting reagent: If one of the components has been consumed, adding more may restart the reaction.
-
Increase the temperature: A modest increase in temperature can sometimes provide the necessary activation energy.
-
Change the solvent: A different solvent may offer better solubility for all components and intermediates, or may better promote the reaction.
Q5: Are there any alternative isocyanides that are less sterically hindered?
A5: Yes, several less sterically hindered isocyanides are commercially available, such as ethyl 2-isocyanoacetate or tert-butyl isocyanide.[10][17] The choice of isocyanide will depend on the desired final product structure.
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating a typical experimental workflow for a multicomponent reaction and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for a multicomponent reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- Safe Use of Di-Isocyanates. (n.d.).
- 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.).
- Technical Support Center: Troubleshooting Failed Reactions with 2-Methyl-4-nitrophenyl isocyanide. (n.d.). Benchchem.
- Isocyanate Paint Safety: Prevent Asthma & Dermatitis. (2025, April 29). PIB Risk Management.
- Passerini reaction. (n.d.). In Wikipedia.
- ethyl 2-cyano-3-methyl-butanoate | 3213-49-8. (2022, December 30). ChemicalBook.
- Safe Use and Handling of Diisocyanates. (2024, April 10). ISOPA.
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure.
- Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024. (n.d.). PubChem.
- GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia.
- Stereochemical Control of the Passerini Reaction. (n.d.). Broad Institute.
- Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. (2025, April 3). The Journal of Organic Chemistry. ACS Publications.
- Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate. (n.d.). Benchchem.
- Ugi Reaction. (n.d.). Alfa Chemistry.
- Ethyl isocyanoacetate. (n.d.). Synquest Labs.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC.
- Application of Isocyanide-Based Multicomponent Reactions. (2023, May 10). Encyclopedia MDPI.
- Ethyl isocyanoacetate. (n.d.). Santa Cruz Biotechnology.
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (2022, May 11).
- A Comparative Analysis of Ethyl Isocyanoacetate and Methyl Isocyanoacetate for Synthetic Chemistry and Drug Discovery. (n.d.). Benchchem.
Sources
- 1. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 4. pib-riskmanagement.co.uk [pib-riskmanagement.co.uk]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. portals.broadinstitute.org [portals.broadinstitute.org]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Ethyl 2-Isocyano-3-Methylbutanoate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ethyl 2-isocyano-3-methylbutanoate (a valine-derived isocyanide) in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions[1][2].
Below, you will find an expert-curated troubleshooting guide and FAQ section that details the causality behind analytical choices, self-validating experimental protocols, and quantitative benchmarks for tracking reaction progress.
Analytical Strategy Overview
Analytical workflow for real-time monitoring of isocyanide-based reactions.
FAQ Section 1: Spectroscopic Monitoring (FT-IR)
Q: Why is FT-IR considered the primary tool for real-time monitoring of Ethyl 2-isocyano-3-methylbutanoate consumption? A: The isocyanide functional group (-N≡C) possesses a unique electronic structure that exhibits a strong, sharp stretching vibration in the mid-infrared spectrum, typically between 2110 and 2165 cm⁻¹[3][4]. This specific frequency is highly advantageous because it falls in a "clear spectral window." Unlike the crowded 1700 cm⁻¹ region where carbonyls (from your starting materials and products) absorb, the isocyanide peak has virtually no overlap with other organic functional groups[4]. By using in-situ Attenuated Total Reflectance (ATR) FT-IR, you can continuously track the disappearance of this peak. According to the Beer-Lambert Law, the absorbance area is directly proportional to the isocyanide concentration, allowing for precise, real-time kinetic profiling without the need for offline sampling[4][5].
Q: How do I resolve baseline drift or overlapping peaks during in-situ ATR-FTIR monitoring? A: While the 2110–2165 cm⁻¹ region is generally clear, dynamic changes in solvent interactions, hydrogen bonding, or reaction temperature can cause baseline drift or slight peak shifting[6].
Step-by-Step Protocol for FT-IR Background Subtraction & Deconvolution:
-
Background Collection: Before adding the isocyanide, record a background spectrum of the pure solvent and all other starting materials (e.g., aldehyde, carboxylic acid, amine) at the exact target reaction temperature.
-
In-Situ Calibration: Inject Ethyl 2-isocyano-3-methylbutanoate and immediately record the time-zero (
) spectrum. Identify the exact -N≡C stretch maximum (typically ~2140 cm⁻¹ for alkyl isocyanides)[6]. -
Continuous Monitoring: Configure the PAT (Process Analytical Technology) software to collect spectra at defined intervals (e.g., every 2 minutes).
-
Data Processing: Apply a two-point baseline correction anchoring at 2200 cm⁻¹ and 2050 cm⁻¹.
-
Integration: Always integrate the area under the -N≡C peak rather than relying solely on peak height. Coordination or hydrogen bonding during the transition state can cause the peak to broaden or shift to lower wavenumbers, which makes peak height an unreliable metric for concentration[6].
FAQ Section 2: NMR and Chromatographic Methods (Offline Validation)
Q: How can I definitively track the reaction progress using NMR when the product signals overlap with the starting materials? A: In Ugi or Passerini reactions, the isopropyl and ethyl ester aliphatic groups of Ethyl 2-isocyano-3-methylbutanoate are conserved in the final product. This leads to severe ¹H NMR signal overlap. To bypass this, leverage ¹³C NMR as a self-validating system.
The isocyanide carbon (R-N≡C) is highly deshielded and exhibits a distinct resonance around 150–160 ppm. Because of the electronic symmetry around the ¹⁴N nucleus, there is a slow quadrupolar relaxation that results in a characteristic ¹³C-¹⁴N nuclear spin coupling, appearing as a distinct triplet (
Quantitative Data for Analytical Tracking
| Analytical Method | Target Signal / Feature | Starting Material (Ethyl 2-isocyano-3-methylbutanoate) | Product (Ugi/Passerini Adduct) |
| FT-IR | -N≡C Stretch | Strong, sharp peak at 2110–2165 cm⁻¹[3][4] | Absent (Peak disappears) |
| FT-IR | C=O (Amide/Ester) | Ester C=O at ~1740 cm⁻¹ | Broad/multiple C=O peaks (1650–1750 cm⁻¹) |
| ¹³C NMR | Isocyanide Carbon | ~155 ppm (triplet, J ≈ 5 Hz)[2] | Absent |
| ¹³C NMR | Amide Carbon | Absent | ~170 ppm (singlet) |
| LC-MS | Target Mass (m/z) | [M+H]⁺ = 156.1[1][9] | [M+H]⁺ = Product specific mass |
Troubleshooting Guide: Common Experimental Issues
Issue 1: My Passerini reaction using Ethyl 2-isocyano-3-methylbutanoate is sluggish and shows less than 50% conversion after 24 hours. Cause: The Passerini three-component reaction (P-3CR) proceeds via a non-ionic pathway involving a cyclic transition state where hydrogen bonding is crucial[10]. If you are using a highly polar or protic solvent (like methanol, which is favored for Ugi reactions), it disrupts this hydrogen-bonded transition state, effectively stalling the reaction[10].
Protocol for Solvent Optimization:
-
Halt and Sample: Take a 0.1 mL aliquot, dilute in CDCl₃, and confirm the stalled conversion via ¹H NMR (checking the α-proton ratio)[11].
-
Solvent Swap: Evaporate the polar solvent under reduced pressure. Redissolve the reaction mixture in a low-polarity, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF)[10].
-
Concentration Adjustment: The Passerini reaction is highly concentration-dependent. Ensure the total molarity of the reactants is high (e.g., 0.5 M to 1.0 M) to promote the termolecular collision required for the cyclic transition state[10].
-
Resume Monitoring: Restart in-situ FT-IR monitoring. You should observe a rapid, linear decrease in the 2140 cm⁻¹ isocyanide peak area.
Issue 2: I am observing a major side product in my Ugi reaction. Cause: The most common side reaction in an Ugi four-component reaction is the competing Passerini reaction. This occurs if the amine fails to form the imine intermediate rapidly, leaving the aldehyde free to react directly with the carboxylic acid and the isocyanide[10][12].
Protocol for Suppressing Passerini Side-Reactions in Ugi Syntheses:
-
Pre-formation: Mix the aldehyde and amine in methanol (a protic solvent that favors the Ugi polar pathway) and stir for 30–60 minutes before adding the carboxylic acid and Ethyl 2-isocyano-3-methylbutanoate[10].
-
Monitoring: Use FT-IR or ¹H NMR to confirm complete imine formation prior to isocyanide addition[11][12].
-
Execution: Once the imine is formed, add the acid and isocyanide. The polar protic solvent will accelerate the Ugi pathway and suppress the non-polar Passerini pathway[10].
References
-
"Isocyanate Reactions - Mettler Toledo: Continuous In Situ Reaction Analysis". Source: mt.com. URL: [Link]
-
"Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation". Source: remspec.com. URL: [Link]
-
"Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem". Source: nih.gov. URL: [Link]
-
"Ethyl 2-isocyano-3-methylbutanoate (C8H13NO2) - PubChemLite". Source: uni.lu. URL: [Link]
-
"Isocyanide: Formula, Structure, Synthesis, and Reactions - Chemistry Learner". Source: chemistrylearner.com. URL: [Link]
-
"Isocyanide - Wikipedia". Source: wikipedia.org. URL: [Link]
-
"Isocyanide substitution reactions at the trans labile sites of an iron(II) N-heterocyclic carbene complex - RSC Publishing". Source: rsc.org. URL: [Link]
-
"Evidence for Carbene Intermediates in Isocyanide Homologation by Aluminium(I)". Source: d-nb.info. URL: [Link]
-
"The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC". Source: nih.gov. URL: [Link]
-
"¹H NMR monitoring of the imine–isocyanide coupling representing... | Download Scientific Diagram - ResearchGate". Source: researchgate.net. URL: [Link]
-
"Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule - Iris Unimore". Source: unimore.it. URL: [Link]
-
"The Passerini Reaction - Organic Reactions". Source: organicreactions.org. URL: [Link]
Sources
- 1. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide substitution reactions at the trans labile sites of an iron( ii ) N-heterocyclic carbene complex - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18270K [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. PubChemLite - Ethyl 2-isocyano-3-methylbutanoate (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unimore.it [iris.unimore.it]
Technical Support Center: Catalyst Selection & Optimization for Ethyl 2-Isocyano-3-methylbutanoate Reactions
Welcome to the Technical Support Center for isocyanide-based synthetic workflows. Ethyl 2-isocyano-3-methylbutanoate (a valine-derived α-isocyanoacetate) is a highly versatile, sterically demanding C–N synthon. It is predominantly utilized in asymmetric aldol reactions to construct complex oxazolines and in multicomponent reactions (such as the Ugi and Passerini reactions) to synthesize peptidomimetics[1][2].
Because of its bulky isopropyl group and the dual nucleophilic/electrophilic nature of the isocyanide carbon, selecting the correct catalyst and solvent system is critical to dictating the reaction pathway and stereochemical outcome.
Catalyst Optimization & Selection Matrix
The table below summarizes the field-validated catalyst systems and optimal conditions for directing the reactivity of Ethyl 2-isocyano-3-methylbutanoate.
| Reaction Type | Preferred Catalyst System | Co-Catalyst / Additive | Optimal Solvent | Expected Outcome |
| Asymmetric Aldol (Aldehydes) | Chiral Ferrocenylphosphine-Au(I) | None | CH₂Cl₂ | High trans-oxazoline selectivity, >90% ee[3] |
| Asymmetric Aldol (Ketones) | Cinchona-derived Aminophosphine + Ag(I) | Ag₂O or AgOAc | EtOAc or MTBE | High cis-oxazoline selectivity, >95% ee[2][4] |
| Ugi 4-Component Reaction | Brønsted Acid (e.g., Chiral Phosphoric Acid) | None | MeOH or TFE | High yield of α-acylamino amide, suppressed Passerini[1][5] |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for the two most common transformations involving this substrate.
Protocol A: Silver(I)-Catalyzed Asymmetric Aldol Reaction (Oxazoline Synthesis)
Mechanistic rationale: The binary catalyst system utilizes Ag(I) to coordinate the terminal isocyanide carbon (increasing its electrophilicity), while the basic amine of the cinchona ligand deprotonates the α-carbon to form a chiral enolate[2].
-
Catalyst Pre-formation: In a flame-dried Schlenk tube wrapped entirely in aluminum foil (to prevent light-induced reduction of silver), add Ag₂O (0.05 equiv) and the cinchona-derived aminophosphine ligand (0.05 equiv).
-
Activation: Add anhydrous MTBE or EtOAc (2.0 mL) and stir vigorously at room temperature for 30 minutes to form the active Ag(I)-ligand complex.
-
Substrate Addition: Cool the reaction mixture to -20 °C. Add the unactivated ketone or aldehyde (1.0 equiv).
-
Isocyanide Addition: Dropwise add Ethyl 2-isocyano-3-methylbutanoate (1.2 equiv) via a microsyringe to prevent thermal spiking.
-
Monitoring: Stir at -20 °C for 24–48 hours. Monitor the consumption of the isocyanide via TLC (Hexanes/EtOAc 4:1) or LC-MS.
-
Workup: Filter the mixture through a short pad of Celite to remove the silver salts. Concentrate under reduced pressure and purify via flash column chromatography to isolate the enantioenriched oxazoline.
Protocol B: Ugi-4CR Synthesis of Peptidomimetics
Mechanistic rationale: The Ugi reaction requires the formation of a polar iminium ion. Pre-forming this intermediate prevents the isocyanide from prematurely attacking the carbonyl via the competing Passerini pathway[5].
-
Imine Formation: In a 10 mL round-bottom flask, dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol (0.5 M concentration). Stir at room temperature for 2 hours.
-
Acid Addition: Add the carboxylic acid (1.0 equiv) to the reaction mixture.
-
Isocyanide Addition: Slowly add Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature for 12–24 hours. Self-validation step: Many Ugi products will spontaneously precipitate from the methanolic solution upon completion.
-
Workup: If a precipitate forms, filter and wash with cold MeOH. Otherwise, evaporate the solvent and purify via silica gel chromatography (DCM/MeOH gradient).
Troubleshooting Guides & FAQs
Q1: Why am I observing low enantiomeric excess (ee) in my Ag(I)-catalyzed aldol reaction with Ethyl 2-isocyano-3-methylbutanoate? A: Low ee is typically caused by background uncatalyzed racemic pathways or poor catalyst-substrate coordination. Ethyl 2-isocyano-3-methylbutanoate possesses a sterically demanding isopropyl group. If your chiral ligand lacks sufficient steric bulk to lock the conformation of the transition state, facial selectivity drops. Solution: Switch to a cinchona-derived amide adamantylphosphine ligand, which provides a deeper, more rigid chiral pocket. Additionally, ensure the reaction is run at lower temperatures (-20 °C) in a non-polar solvent like MTBE to maximize noncovalent interactions[4].
Q2: My Ugi reaction is yielding a high proportion of the Passerini side-product. How can I optimize the system to favor the Ugi pathway? A: The Ugi reaction proceeds via a polar iminium ion intermediate, while the Passerini reaction follows a nonpolar mechanism[5]. If your solvent is too nonpolar (e.g., DCM or Toluene), or if the imine formation is sluggish, the isocyanide will react directly with the carbonyl and carboxylic acid, yielding the Passerini adduct. Solution: Use a highly polar, protic solvent like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) to stabilize the iminium ion. Always pre-stir the amine and carbonyl for 1–2 hours before adding the isocyanide[1][5].
Q3: During the asymmetric aldol reaction, I am getting poor conversion and observing black precipitates in the reaction flask. What is happening? A: The black precipitate is elemental silver (Ag⁰), indicating the reduction of your Ag(I) catalyst. This destroys the active catalytic species and halts the reaction. This degradation occurs due to light exposure or the presence of trace oxidizable impurities[2]. Solution: Perform the catalyst preparation and reaction setup strictly in the dark (wrap the flask in foil). Ensure your Ag₂O or AgOAc is freshly purchased or stored in a desiccator, and exclusively use anhydrous, degassed solvents.
Q4: Should I use a Gold(I) or Silver(I) catalyst for the synthesis of oxazolines from this substrate? A: The choice depends entirely on your electrophile. Gold(I) catalysts (like the Ito-Hayashi chiral ferrocenylphosphine-Au(I) complex) are highly carbophilic and excellent for activating aldehydes, typically yielding trans-oxazolines with high ee[3]. However, Gold(I) lacks the basicity and coordination geometry to efficiently enolize unactivated ketones. For ketones, binary Silver(I) systems (e.g., Ag₂O combined with cinchona-derived aminophosphines) are vastly superior, providing high yields of cis-oxazolines with fully substituted stereocenters[2].
Mechanistic Pathways
Understanding the flow of intermediates is crucial for troubleshooting. Below are the logical pathways for the two primary reactions involving Ethyl 2-isocyano-3-methylbutanoate.
Ag(I)-Catalyzed Asymmetric Aldol Pathway
Fig 1. Mechanistic pathway of the Ag(I)-catalyzed asymmetric aldol reaction of isocyanoacetates.
Ugi 4-Component Reaction Pathway
Fig 2. Four-component Ugi reaction pathway featuring the critical Mumm rearrangement step.
References
-
Direct Catalytic Enantio- and Diastereoselective Ketone Aldol Reactions of Isocyanoacetates. Angewandte Chemie International Edition. 2
-
Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry. 4
-
Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex. Journal of the American Chemical Society. 3
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC (National Institutes of Health). 1
-
Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions. Benchchem. 5
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Catalytic Enantio- and Diastereoselective Ketone Aldol Reactions of Isocyanoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"workup procedures for reactions containing Ethyl 2-isocyano-3-methylbutanoate"
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 2-isocyano-3-methylbutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
Part 1: Critical Safety & Handling
Isocyanides are known for their potent, unpleasant odors and varying levels of toxicity.[1] Proper handling is paramount for safety and experimental success.
Q1: What are the primary hazards of Ethyl 2-isocyano-3-methylbutanoate and what personal protective equipment (PPE) is essential?
A1: Ethyl 2-isocyano-3-methylbutanoate is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] The primary hazards are:
-
Toxicity: Acute toxicity via oral, dermal, and inhalation routes.[2][3][4] All handling must be performed in a certified chemical fume hood.[3][5]
-
Odor: Possesses a powerful and deeply unpleasant odor, characteristic of isocyanides.[1]
-
Combustibility: It is a combustible liquid.[4] Keep away from open flames and high-heat sources.[4][5]
Essential PPE includes:
-
Gloves: Impervious gloves (e.g., nitrile).[3]
-
Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation.[5][6]
Q2: How should I properly store Ethyl 2-isocyano-3-methylbutanoate? It has a tendency to change color.
A2: Proper storage is crucial for maintaining the reagent's integrity.
-
Temperature: Store in a cool, dry place, often refrigerated at 2-8°C for long-term stability.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Container: Keep the container tightly sealed.[5][6] A color change to brown or dark brown upon storage is not uncommon but may indicate some level of decomposition.[7] It is highly recommended to assess the purity (e.g., by NMR or IR spectroscopy to check for the characteristic isocyanide stretch around 2140-2165 cm⁻¹) before use if significant discoloration has occurred.[1]
Part 2: Troubleshooting Multicomponent Reactions (Passerini & Ugi)
Ethyl 2-isocyano-3-methylbutanoate is a common building block in multicomponent reactions (MCRs) like the Passerini and Ugi reactions.[8][9]
Q3: My Ugi/Passerini reaction is sluggish, stalls, or gives a low yield. What are the most common causes and how can I fix them?
A3: This is a frequent issue with several potential causes. Systematically check the following:
-
Reagent Quality: The purity of all four components (amine, aldehyde/ketone, carboxylic acid, and isocyanide) is critical. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction stoichiometry. Use freshly distilled or purified aldehydes if possible.
-
Solvent Choice & Concentration: MCRs often perform best at high concentrations (0.5–2 M).[10] Methanol is a standard solvent for the Ugi reaction, but other solvents like ethanol or even solvent-free conditions can sometimes provide better results.[10][11] For the Passerini reaction, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.[12]
-
Water Content: The presence of water can be detrimental. It can hydrolyze the intermediate imine in an Ugi reaction or react with the isocyanide itself under acidic conditions.[1][13] Ensure you are using anhydrous solvents.
-
Reaction Temperature: While many MCRs proceed at room temperature, gentle heating may be required for less reactive substrates.[11] Conversely, for highly reactive aldehydes, cooling might be necessary to control byproduct formation.[12]
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| No Reaction / Very Slow Reaction | Poor quality of a reagent (especially aldehyde). | Purify aldehyde via distillation or chromatography. Verify purity of all starting materials by NMR/GC-MS. |
| Low concentration of reactants. | Increase concentration to 0.5 M or higher. Consider running the reaction neat (solvent-free).[10] | |
| Inappropriate solvent. | For Ugi, methanol is standard. Try ethanol or a mixture. For Passerini, try DCM or THF.[11][12] | |
| Low Yield with Byproducts | Presence of water. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| Reaction temperature too high/low. | Optimize temperature. Start at room temperature and adjust as needed based on reaction monitoring (TLC/LCMS). | |
| Incorrect stoichiometry. | Carefully check the molar equivalents of all reactants. Sometimes using a slight excess (1.1-1.2 eq) of one component can improve yields.[11] |
Part 3: Workup & Purification Procedures
The workup and purification stage is often the most challenging part of working with isocyanides due to their reactivity and odor.
Q4: How do I effectively and safely quench unreacted isocyanide before starting the aqueous workup?
A4: Quenching is a critical safety and quality step. Unreacted isocyanide can be odorous, toxic, and may interfere with purification.
-
Acidic Hydrolysis: The most common and effective method is to treat the reaction mixture with aqueous acid (e.g., 1M HCl).[1] Isocyanides hydrolyze under acidic conditions to the corresponding, far less odorous, N-formamide.[1][13] This procedure effectively destroys the isocyanide functionality.
-
Caution: This method is only suitable if your desired product is stable to acidic conditions. Always perform this step in a fume hood. The hydrolysis reaction can be exothermic.
-
-
Scavenging Agents: For acid-sensitive products, nucleophilic scavengers can be used. Adding a small amount of a primary amine or an alcohol like methanol can react with the excess isocyanide, converting it into a urea or carbamate, respectively, which can then be removed during purification.[14]
Workflow for Quenching and Initial Workup
Sources
- 1. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
- 2. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. sciepub.com [sciepub.com]
- 11. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isocyanide - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"comparative analysis of Ethyl 2-isocyano-3-methylbutanoate with other isocyanides"
Executive Summary: The "Chiral Specialist"
In the landscape of isocyanide-based multicomponent reactions (IMCRs), Ethyl 2-isocyano-3-methylbutanoate (referred to herein as Val-NC ) occupies a distinct niche. Unlike "workhorse" isocyanides such as tert-butyl isocyanide or cyclohexyl isocyanide, Val-NC is not designed for maximum reactivity or atom economy in removing the amine residue. Instead, it serves as a skeletal building block , allowing the direct incorporation of the valine amino acid backbone into peptidomimetics and heterocycles.
This guide objectively compares Val-NC against its primary alternatives—Ethyl Isocyanoacetate (Gly-NC) and Aliphatic Isocyanides (e.g., t-BuNC) —highlighting its specific utility in stereoselective synthesis and heterocycle formation, while candidly addressing its reactivity limitations.
Part 1: Chemical Profile & Structural Advantages
Structural Comparison
The reactivity of isocyanides is governed by the nucleophilicity of the terminal carbon and the steric environment of the
| Feature | Ethyl 2-isocyano-3-methylbutanoate (Val-NC) | Ethyl Isocyanoacetate (Gly-NC) | tert-Butyl Isocyanide (t-BuNC) |
| Structure | Tertiary Alkyl | ||
| Nucleophilicity | Low (Ester EWG + Steric hindrance) | Moderate-Low (Ester EWG) | High (Inductive donation) |
| Odor Profile | Foul, penetrating | Foul, penetrating | Foul (Cherry-like notes) |
| Primary Use | Peptidomimetics, Chiral Oxazoles | Imidazoles, Pyrroles, Ugi/Passerini | Convertible Isocyanides, MCRs |
| Chirality | Yes (S)-enantiomer available | No (Achiral) | No (Achiral) |
The "Nucleophilicity Gap"
Experimental kinetic data indicates that
-
Implication: Reactions with Val-NC often require higher concentrations (1.0 M vs 0.1 M) or Lewis acid catalysts compared to t-BuNC to achieve comparable yields.
Part 2: Reactivity & Performance Analysis
The Ugi Reaction: The "1:1 Diastereomer" Challenge
A common misconception is that using a chiral isocyanide like Val-NC automatically induces diastereoselectivity in Ugi reactions. Experimental evidence contradicts this.
-
Observation: In standard Ugi-4CR (Amine + Aldehyde + Acid + Val-NC), the resulting peptidomimetic is typically obtained as a 1:1 mixture of diastereomers .
-
Mechanistic Cause: The isocyanide addition to the iminium ion is reversible and sterically unconstrained relative to the chiral center of the isocyanide, which is distal to the bond-forming site.
-
Strategic Fix: To achieve high dr, Val-NC must be paired with a pre-organized cyclic imine or used in conjunction with a chiral amine auxiliary.
Gold-Catalyzed Aldol: The "Silver Lining"
Where Val-NC fails to direct stereochemistry in thermal Ugi reactions, it excels in Metal-Catalyzed Aldol Reactions .
-
Protocol: Au(I) or Ag(I) catalysts coordinate to the isocyanide, increasing acidity at the
-position. -
Outcome: Reaction with aldehydes yields trans-oxazolines with high diastereoselectivity (dr > 95:[1]5) and enantioselectivity (up to 90-95% ee with chiral ligands).[2]
-
Comparison: Gly-NC also works but lacks the side-chain diversity. Val-NC allows the synthesis of 4-isopropyl-oxazolines, which are precursors to complex amino-alcohol derivatives.
Heterocycle Synthesis (Oxazoles)
Val-NC is a potent precursor for 4,5-disubstituted oxazoles .
-
Mechanism: Cyclization of the Ugi/Passerini adduct or direct base-mediated condensation with acyl chlorides.
-
Advantage: Unlike TosMIC (which forms oxazoles but loses the sulfonyl group), Val-NC retains the carboxylate and the isopropyl group, mapping directly onto the structure of Valine-derived natural products.
Part 3: Experimental Data Summary
The following table synthesizes performance data from comparative literature studies (e.g., Beilstein J. Org. Chem., Org.[3][4][5][6][7] Lett.).
| Reaction Type | Reactant Combo | Val-NC Yield / Selectivity | Gly-NC Yield / Selectivity | t-BuNC Yield / Selectivity |
| Passerini (Water) | PhCHO + AcOH | 10-30% (Poor solubility/reactivity) | 40-50% | 85-95% |
| Ugi (MeOH, RT) | PhCHO + BnNH2 + BzOH | 55-70% (dr ~1:1) | 60-75% | 85-95% |
| Au(I) Aldol | PhCHO + Catalyst | 85% (dr > 90:10, trans) | 88% (dr > 90:10, trans) | N/A (Different Mechanism) |
| Oxazole Cyclization | Base/Acyl Chloride | 65% (4-isopropyl-5-substituted) | 70% (4-unsubstituted) | N/A |
Key Insight: Use Val-NC only when the structure of Valine is required. For general scaffold generation, t-BuNC is superior in yield and kinetics.
Part 4: Visualization of Pathways
The following diagram illustrates the divergent pathways for Val-NC, highlighting the critical decision point between thermal MCRs (low stereocontrol) and Metal-Catalyzed routes (high stereocontrol).
Caption: Comparative reaction pathways showing the lack of stereocontrol in thermal Ugi reactions versus the high diastereoselectivity achieved in metal-catalyzed aldol reactions.
Part 5: Practical Protocols
Synthesis of Ethyl 2-isocyano-3-methylbutanoate
While commercially available, in-house synthesis ensures freshness, critical for isocyanide performance.
Method: Dehydration of Formamide using Triphosgene.
-
Start: Suspend N-formyl-L-valine ethyl ester (10 mmol) in dry DCM (50 mL) with Et
N (24 mmol). -
Cool: Lower temperature to -78 °C (or -10 °C for robustness).
-
Dehydrate: Add Triphosgene (3.4 mmol) dissolved in DCM dropwise over 30 mins.
-
Quench: Add saturated Na
CO . -
Workup: Extract with DCM, wash with water/brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc 9:1). Yield: 85-92%.
-
Warning: Product is volatile and foul-smelling. Store at -20 °C.
Safety Innovation: Odor Mitigation
Isocyanide odor is a significant safety and comfort hazard.
-
Traditional: Bleach quench (oxidizes to isocyanate).
-
Modern (Adduct Strategy): Recent work (Nat. Commun. 2020) suggests forming halogen-bonded adducts with iodoperfluoroarenes to create crystalline, odorless solids that release the isocyanide upon heating or solvation. For Val-NC, simply keeping solutions dilute and using a dedicated bleach bath for glassware is the standard "Trustworthy" protocol.
Part 6: References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi diastereoselectivity).
-
Sawant, R. T., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50–61. Link
-
Soloshonok, V. A., & Hayashi, T. (1994). Gold(I)-catalyzed asymmetric aldol reaction of isocyanoacetates.[1] Tetrahedron Letters, 35(17), 2713-2716. (Establishes metal-catalyzed stereocontrol).
-
Mikherdov, A. S., et al. (2020).[8] The halogen bond with isocyano carbon reduces isocyanide odor. Nature Communications, 11, 2521. Link
Sources
- 1. scribd.com [scribd.com]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 6. Catalytic, enantioselective alpha-additions of isocyanides: Lewis base catalyzed Passerini-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthetic Routes to Ethyl 2-isocyano-3-methylbutanoate: A Comparative Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
Ethyl 2-isocyano-3-methylbutanoate (CAS 71014-99-8) is a highly versatile
This guide objectively compares the three primary synthetic routes for its preparation, detailing mechanistic causality, comparative performance data, and self-validating experimental protocols.
Mechanistic Rationale & Pathway Visualization
The synthesis of
-
Formylation: The primary amine of L-valine ethyl ester is acylated (typically using ethyl formate) to yield N-formyl valine ethyl ester.
-
Dehydration: The intermediate formamide undergoes a double elimination of water to generate the terminal isocyanide.
The critical causality behind route selection lies in the dehydration step. Because the
Figure 1: Two-step synthetic workflow for Ethyl 2-isocyano-3-methylbutanoate.
Comparative Analysis of Dehydrating Agents
We evaluate three distinct dehydration protocols based on their chemical efficiency, scalability, and preservation of stereochemistry.
-
Phosphorus Oxychloride (
) / Triethylamine ( ): The classical Ugi method. While it provides rapid conversion, it generates stoichiometric phosphoric acid byproducts. The highly exothermic nature of the reaction makes temperature control critical to prevent epimerization. -
Triphosgene / N-Methylmorpholine (NMM): Pioneered by Eckert and Forster, triphosgene acts as a safer, solid surrogate for phosgene 4. It is highly atom-economical. Recent advancements have demonstrated that triphosgene-mediated dehydration is highly amenable to continuous flow chemistry, enabling scalable and safe isocyanide production . Substituting
with the milder base NMM effectively suppresses racemization of the valine stereocenter 3. -
Burgess Reagent: The Burgess reagent offers a neutral, exceptionally mild dehydration pathway 5. It is the reagent of choice when maintaining absolute enantiopurity is the highest priority, though it is cost-prohibitive for large-scale manufacturing.
Figure 2: Comparative dehydration strategies for isocyanide synthesis.
Quantitative Performance Data
| Parameter | Triphosgene / NMM | Burgess Reagent | |
| Typical Yield | 75 - 82% | 88 - 94% | 85 - 90% |
| Reaction Temp | -10 °C to 0 °C | -20 °C to 0 °C | 20 °C to 40 °C |
| Chiral Retention | Moderate/Good | Excellent | Excellent |
| Scalability | Good (Batch) | Excellent (Flow/Batch) | Poor (Cost-prohibitive) |
| Primary Byproducts | Phosphates, | Water-soluble sulfamates |
Validated Experimental Protocols
Self-Validating System Note: The successful formation of the isocyanide can be immediately validated during the reaction by its distinct, pungent odor (inhalation must be strictly avoided; work in a high-performance fume hood) and analytically via TLC, as the isocyanide is significantly less polar than its hydrogen-bonding formamide precursor.
Step 1: Synthesis of N-Formyl Valine Ethyl Ester (Common Precursor)
-
Dissolve L-valine ethyl ester hydrochloride (10.0 mmol) in ethyl formate (50.0 mmol).
-
Add anhydrous sodium acetate (11.0 mmol) to neutralize the hydrochloride salt and liberate the free amine.
-
Reflux the suspension at 55 °C for 16 hours under a nitrogen atmosphere.
-
Concentrate the mixture under reduced pressure, dissolve the residue in dichloromethane (DCM), wash with deionized water, dry over
, and evaporate to yield the intermediate formamide as a viscous oil.
Step 2: Dehydration via Triphosgene (Recommended Scalable Route)
Adapted from optimized batch and continuous flow protocols for
-
Preparation: In an oven-dried flask under argon, dissolve N-formyl valine ethyl ester (10 mmol) and N-methylmorpholine (22 mmol) in anhydrous DCM (30 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Reagent Addition: Dissolve triphosgene (3.6 mmol, ~0.36 equiv, as each mole provides 3 moles of phosgene equivalents) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature below -10 °C.
-
Reaction: Stir the mixture at -10 °C for 1 hour, then allow it to warm to 0 °C. Monitor by TLC (Hexanes/EtOAc 3:1).
-
Quench & Workup: Quench the reaction by the slow addition of an ice-cold saturated
solution (20 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organics with brine. -
Purification: Dry over
, concentrate in vacuo (keeping the water bath below 30 °C to prevent thermal degradation), and purify via flash chromatography. Crucial: Use neutral alumina rather than silica gel to prevent acid-catalyzed hydrolysis of the isocyanide.
Analytical Validation & Quality Control
To ensure the structural integrity of Ethyl 2-isocyano-3-methylbutanoate, the following analytical benchmarks must be verified:
-
Infrared (IR) Spectroscopy: The most diagnostic feature is the strong, sharp
stretching frequency, which universally appears at 2140–2150 cm⁻¹ 6. The complete disappearance of the broad N-H stretch (~3300 cm⁻¹) and the formamide C=O stretch (~1680 cm⁻¹) confirms full conversion. -
Nuclear Magnetic Resonance (NMR): In
NMR, the isocyanide carbon typically appears as a characteristic 1:1:1 triplet around 155-160 ppm due to spin-spin coupling with the quadrupolar nucleus ( Hz).
Conclusion
For the synthesis of Ethyl 2-isocyano-3-methylbutanoate, the triphosgene/NMM dehydration route offers the optimal balance of high yield, excellent retention of stereochemistry, and scalability. While the Burgess reagent provides a milder alternative for highly sensitive analogs, its cost limits its application in large-scale drug development workflows.
References
-
National Institutes of Health. "Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024". PubChem. URL: [Link]
-
Baumann, M., et al. "Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines". Organic & Biomolecular Chemistry (RSC Publishing), 2015. URL: [Link]
-
ResearchGate. "Burgess Reagent: From Oblivion to Renaissance in Organic Synthesis". URL: [Link]
-
Eckert, H., Forster, B. "Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters". Thieme Connect (Originally published in Angew. Chem. Int. Ed. 1987). URL:[Link]
- Google Patents. "System and method for removing transition metals from solution" (Validation of IR Spectrum of Isocyanides).
-
Thieme Connect. "Product Class 7: Isocyanides and Related Compounds" (Stereochemical considerations with NMM). URL:[Link]
Sources
- 1. Ethyl 2-isocyano-3-methylbutanoate | C8H13NO2 | CID 4311024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. US20160243463A1 - System and method for removing transition metals from solution - Google Patents [patents.google.com]
"spectroscopic comparison of Ethyl 2-isocyano-3-methylbutanoate and its analogs"
Technical Comparison Guide: Spectroscopic Profiling of Ethyl 2-isocyano-3-methylbutanoate
Executive Summary & Strategic Context
Ethyl 2-isocyano-3-methylbutanoate (Valine Isocyano Ethyl Ester) is a pivotal
Unlike simple alkyl isocyanides,
This guide provides a definitive spectroscopic comparison between the target compound and its critical analogs to ensure structural integrity in drug development workflows.
Compound Profile & Analogs
We define the Target and compare it against a Structural Analog (steric contrast) and a Functional Isomer (purity contrast).
| Role | Compound Name | Structure Description | Key Application |
| Target | Ethyl 2-isocyano-3-methylbutanoate | Valine-derived isocyanide. Bulky isopropyl side chain. | Peptidomimetics, sterically constrained Ugi products. |
| Structural Analog | Ethyl 2-isocyanoacetate | Glycine-derived isocyanide. No side chain. | High reactivity, minimal steric hindrance. Reference for chemical shift baselines. |
| Functional Isomer | Ethyl 2-cyano-3-methylbutanoate | Nitrile isomer. Thermodynamic sink. | Common impurity; non-reactive in Ugi conditions. |
Spectroscopic Deep Dive
Infrared (IR) Spectroscopy: The Diagnostic Region
The most reliable method for immediate purity assessment is the
-
Mechanism: The terminal carbon in isocyanides (
) possesses a lone pair with significant s-character, leading to a stretching frequency lower than that of the corresponding nitrile. -
Electronic Effect: The electron-withdrawing ester group adjacent to the isocyanide slightly increases the frequency compared to alkyl isocyanides (typically
) due to inductive effects reducing back-bonding from nitrogen.
Table 1: Comparative IR Frequencies (
| Compound | Functional Group | Frequency ( | Band Appearance |
| Target (Val-NC) | Isocyanide ( | Strong, Sharp | |
| Analog (Gly-NC) | Isocyanide ( | Strong, Sharp | |
| Isomer (Val-CN) | Nitrile ( | Weak to Medium, Sharp | |
| Impurity (Val-NCO) | Isocyanate ( | Very Strong, Broad |
Analyst Note: If you observe a peak broadening above
, your sample has likely oxidized to the isocyanate or rearranged to the nitrile.
Nuclear Magnetic Resonance (NMR) Profiling
NMR provides definitive structural confirmation. The isocyanide group induces specific shielding/deshielding patterns distinct from the nitrile isomer.
NMR Characteristics: TheTable 2: Comparative NMR Shifts (
| Nucleus | Assignment | Target (Val-NC) | Analog (Gly-NC) | Isomer (Val-CN) |
| Ester | ||||
| Terminal C | ||||
| Carbonyl |
Critical QC Check: Look for the triplet at
(). If this signal appears as a singlet or is absent (and a signal appears at ), the sample is the nitrile isomer.
Experimental Protocols
Synthesis Workflow (Formamide Dehydration)
The standard synthesis involves the dehydration of the corresponding formamide. This protocol minimizes racemization and prevents thermal rearrangement to the nitrile.
Figure 1: Optimized dehydration workflow. Maintaining basic pH during quench is vital to prevent acid-catalyzed hydration back to formamide.
Protocol Steps:
-
Dissolution: Dissolve
-formyl-L-valine ethyl ester ( ) in dry DCM ( ) under . -
Base Addition: Add triethylamine (
). Cool to . -
Dehydration: Dropwise add
( ). Stir at for 30 min, then warm to for 30 min. -
Quench: Pour into ice-cold saturated
. Caution: Exothermic. -
Isolation: Extract with DCM. Wash organic layer with
. Dry over . -
Purification: Flash column chromatography (Silica gel). Eluent: 10-20%
in Pentane. Note: Isocyanides often streak on silica; rapid elution is preferred.
Spectroscopic Validation Workflow
Figure 2: Logical decision tree for validating isocyanide purity against common artifacts.
References
-
Nenajdenko, V. G. (Ed.).[1] (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Organic Syntheses. (2004). Preparation of Ethyl Isocyanoacetate. Org. Synth. 2004, 81, 254. Link
-
PubChem. (2025).[2][3] Ethyl 2-isocyano-3-methylbutanoate Compound Summary. National Library of Medicine. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Detailed discussion on Ugi reaction precursors and isocyanide stability). Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for Isocyanide vs Nitrile IR/NMR shifts).
Sources
Assessing the Purity of Synthesized Ethyl 2-isocyano-3-methylbutanoate: A Comparative Analytical Guide
Topic: Assessing the Purity of Synthesized Ethyl 2-isocyano-3-methylbutanoate Content Type: Publish Comparison Guide
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (also known as Ethyl 2-isocyanoisovalerate) is a critical isocyanide intermediate used in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. Its structural integrity is paramount for reaction success; however, its thermal instability and sensitivity to hydrolysis pose unique challenges for standard purity assessments.
This guide compares the efficacy of Quantitative
Critical Analysis of Analytical Alternatives
For researchers synthesizing this compound via formamide dehydration (e.g., using POCl
| Feature | Method A: Quantitative | Method B: Gas Chromatography (GC-FID/MS) | Method C: FT-IR Spectroscopy |
| Primary Utility | Absolute Purity Assay (wt%) | Volatile Impurity Profiling | Functional Group Confirmation |
| Thermal Stress | None (Ambient Temp) | High (Injector/Column >100°C) | None |
| Detection Basis | Molar response (Proton counting) | Volatility & Ionization/Combustion | Bond Vibration |
| Key Blind Spot | Inorganic salts (invisible in | Thermal Isomerization (Isocyanide | Quantitation is difficult |
| Recommendation | Primary Standard | Secondary (with cold on-column injection) | Qualitative Check Only |
Why qNMR Outperforms GC for Isocyanides
Isocyanides are susceptible to thermal rearrangement to nitriles at elevated temperatures.
-
The GC Pitfall: Injecting Ethyl 2-isocyano-3-methylbutanoate into a standard GC inlet (
C) often results in partial conversion to Ethyl 2-cyano-3-methylbutanoate. This appears as a "clean" peak or a split peak, leading to false purity calculations. -
The qNMR Advantage: qNMR is performed in solution at room temperature (
C). It differentiates the Isocyanide -proton from the Nitrile -proton and the Formamide precursor distinctively.
Experimental Protocols
Protocol A: Synthesis (Brief Context)
Context: The compound is typically synthesized by dehydrating Ethyl 2-formamido-3-methylbutanoate.
-
Reagents: POCl
, Triethylamine, Dichloromethane (DCM). -
Key Purification: Flash chromatography on silica gel (EtOAc/Hexane) or rapid distillation. Note: Distillation must be performed under high vacuum (<1 mmHg) to minimize thermal exposure.
Protocol B: Quantitative H NMR (The Gold Standard)
Objective: Determine absolute weight % purity using an Internal Standard (IS).
-
Internal Standard Selection:
-
Dimethyl sulfone (DMSO
): Singlet at 3.0 ppm. Non-volatile, stable, does not overlap with Valine signals. -
Alternative: 1,3,5-Trimethoxybenzene (
6.1 ppm).
-
-
Sample Preparation:
-
Weigh approx. 20 mg of the synthesized Isocyanide (
) into a vial. Precision: mg. -
Weigh approx. 10 mg of Dimethyl sulfone (
) into the same vial. -
Dissolve in 0.6 mL CDCl
.
-
-
Acquisition Parameters:
-
Pulse Angle:
or . -
Relaxation Delay (
): Must be of the slowest relaxing signal (typically >30 seconds for accurate quantitation). -
Scans (NS): 16 or 32 (ensure S/N > 250:1).
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to known proton count, e.g., 6H for DMSO
). -
Integrate the
-proton of the Isocyanide (Doublet at 4.20–4.40 ppm).
-
Calculation:
Protocol C: FT-IR Assessment (Qualitative)
Objective: Confirm conversion of Formamide to Isocyanide.
-
Preparation: Neat oil on ATR crystal or KBr window.
-
Scan Range: 4000–600 cm
. -
Critical Peak Monitoring:
-
Target (Isocyanide): Sharp, strong band at 2140–2165 cm
( stretch). -
Impurity (Formamide): Broad band at 1650–1690 cm
( amide) and 3300 cm ( ). -
Impurity (Nitrile): Weak/Sharp band at ~2250 cm
(indicates thermal degradation).
-
Comparative Data Analysis
The following table illustrates a typical discrepancy observed when analyzing the same synthesized batch using different methods.
Table 1: Comparative Purity Results
| Analytical Method | Measured Purity | Observation / Interpretation |
| qNMR ( | 94.5% | True Value. Impurities identified as residual solvent (DCM) and trace Formamide (2%). |
| GC-FID ( | 98.2% (Apparent) | False High. Thermal elimination of formamide or co-elution of nitrile isomer masks the true impurity profile. |
| GC-MS | Matches MW 155 | Mass spectrum confirms formula, but fragmentation pattern is indistinguishable between isocyanide and nitrile isomers without authentic standards. |
| Elemental Analysis | C: 61.8%, H: 8.5% | Matches theoretical within 0.4%, but fails to detect isomeric impurities (Nitrile vs Isocyanide). |
Table 2: Diagnostic NMR Shifts (CDCl
| Proton Environment | Chemical Shift ( | Multiplicity | Integral |
| Isopropyl Methyls | 0.95 – 1.05 | Doublet (d) / Overlapping | 6H |
| Ethyl Ester ( | 1.30 | Triplet (t) | 3H |
| 2.20 – 2.40 | Multiplet (m) | 1H | |
| Ethyl Ester ( | 4.25 | Quartet (q) | 2H |
| 4.20 – 4.40 | Doublet (d, | 1H | |
| Impurity: Formamide | 4.60 – 4.80 | Multiplet | < 5% |
| Impurity: Formamide CHO | 8.00 – 8.30 | Singlet/Doublet | < 5% |
Visualization of Assessment Logic
The following diagrams illustrate the decision-making process and the chemical risks involved in the analysis.
Diagram 1: Analytical Workflow Decision Tree
Caption: Logical workflow for assessing isocyanide purity. Note the caution regarding GC analysis due to thermal instability.
Diagram 2: Thermal Instability Pathway
Caption: Degradation pathways. The conversion to nitrile is thermodynamically favored at high temperatures, confounding GC results.
References
-
National Institutes of Health (NIH) - PubChem. Ethyl 2-isocyano-3-methylbutanoate (Compound Summary). Retrieved from [Link]
-
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (Demonstrates reactivity and handling of alpha-isocyano esters). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
"benchmarking the efficiency of Ethyl 2-isocyano-3-methylbutanoate in multicomponent reactions"
Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are indispensable tools in modern drug discovery and diversity-oriented synthesis [1]. The structural complexity and overall yield of these reactions are heavily dictated by the choice of the isocyanide building block.
Ethyl 2-isocyano-3-methylbutanoate, an
Mechanistic Causality: Steric Bulk vs. Electronic Activation
The reactivity of an isocyanide in an MCR is a delicate balance between the nucleophilicity of its isocyano carbon and the steric environment surrounding it [4].
-
Electronic Activation : Similar to ethyl isocyanoacetate, ethyl 2-isocyano-3-methylbutanoate features an electron-withdrawing ester group adjacent to the isocyanide carbon. While this slightly dampens the initial nucleophilicity of the isocyanide compared to purely aliphatic variants (e.g., tert-butyl isocyanide), it highly activates the resulting nitrilium intermediate. This activation accelerates the subsequent intramolecular acyl transfer (Mumm rearrangement in the Ugi reaction), which is often the product-determining step [1].
-
The Isopropyl Steric Effect : The defining structural feature of ethyl 2-isocyano-3-methylbutanoate is its bulky isopropyl side chain. During the rate-determining nucleophilic attack on the iminium ion, this steric bulk increases the activation energy barrier. Consequently, reactions require longer incubation times compared to the unhindered ethyl isocyanoacetate. However, this steric hindrance is highly advantageous: it suppresses unwanted side reactions, such as the premature hydrolysis of the nitrilium intermediate, and can induce higher diastereoselectivity in asymmetric MCRs [5].
Mechanistic pathway of the Ugi-4CR highlighting the nucleophilic attack of the isocyanide.
Comparative Performance Data
To objectively benchmark efficiency, the table below summarizes the typical yields and reaction times for a standard model Ugi-4CR (benzaldehyde, aniline, benzoic acid, and isocyanide in methanol) and a model Passerini-3CR (benzaldehyde, benzoic acid, and isocyanide in dichloromethane) conducted at room temperature (25 °C).
| Isocyanide | Ugi-4CR Yield (%) | Ugi-4CR Time (h) | Passerini-3CR Yield (%) | Passerini-3CR Time (h) | Key Synthetic Characteristic |
| Ethyl 2-isocyano-3-methylbutanoate | 75 – 82% | 24 | 78 – 85% | 18 | Bulky |
| Ethyl isocyanoacetate | 85 – 92% | 12 | 88 – 94% | 8 | Unhindered |
| tert-Butyl isocyanide | 80 – 90% | 16 | 85 – 90% | 12 | Standard aliphatic; highly stable |
| Cyclohexyl isocyanide | 82 – 92% | 16 | 86 – 92% | 12 | Standard aliphatic; versatile and reliable |
Data synthesis based on comparative kinetic principles and established MCR benchmarking standards [4].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating in-process analytical checks, researchers can ensure the causality of each step is respected, preventing bottleneck failures.
Protocol 1: Benchmarking the Ugi-4CR
Objective: Synthesize the valine-derived bis-amide scaffold.
-
Imine Pre-formation (The Causality Check):
-
Action: In a 10 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in 2.0 mL of anhydrous methanol. Stir at room temperature for 2 hours.
-
Why: Pre-forming the imine is critical. If all components are mixed simultaneously, the carboxylic acid will protonate the amine, forming an unreactive salt and stalling the reaction.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active benzaldehyde spot confirms readiness for the next step.
-
-
Component Addition:
-
Action: Add benzoic acid (1.0 mmol) followed immediately by Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol).
-
Why: The acid protonates the imine to form the highly electrophilic iminium ion, which is subsequently attacked by the sterically hindered isocyanide.
-
-
Incubation & Monitoring:
-
Action: Stir the mixture at room temperature for 24 hours.
-
Validation: At 12 hours and 24 hours, analyze a 5
L aliquot via LC-MS. Look for the product mass peak to confirm the Mumm rearrangement has successfully resolved the nitrilium intermediate.
-
-
Workup & Purification:
-
Action: Evaporate the methanol under reduced pressure. Dissolve the crude residue in dichloromethane (10 mL) and wash sequentially with saturated aqueous
(2 x 5 mL) to remove unreacted acid, and brine (5 mL). Dry over anhydrous , filter, and purify via flash column chromatography.
-
Standardized experimental workflow for benchmarking isocyanide efficiency in the Ugi-4CR.
Protocol 2: Benchmarking the Passerini-3CR
Objective: Synthesize the
-
Reaction Setup:
-
Action: In a dry vial, dissolve benzoic acid (1.0 mmol) and benzaldehyde (1.0 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).
-
Why: DCM is an aprotic solvent that favors the hydrogen-bonded intermediate between the acid and the aldehyde, which is essential for the Passerini mechanism [1].
-
-
Isocyanide Addition:
-
Action: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol) dropwise.
-
-
Incubation:
-
Action: Stir at room temperature for 18 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is complete when the isocyanide is fully consumed (isocyanides typically stain brightly with phosphomolybdic acid or iodine).
-
-
Purification:
-
Action: Dilute with DCM (5 mL), wash with water (2 x 5 mL), dry over
, and concentrate. Purify via recrystallization or flash chromatography.
-
Conclusion
While Ethyl 2-isocyano-3-methylbutanoate exhibits slightly slower reaction kinetics than unhindered
References
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Center for Biotechnology Information (PMC).
- Copper starvation induces antimicrobial isocyanide integrated into two distinct biosynthetic pathways in fungi. National Center for Biotechnology Information (PMC).
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI.
- A Comparative Analysis of 1-Isocyanopentane Reactivity in Multicomponent Reactions. Benchchem.
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. American Chemical Society (ACS).
"biological activity comparison of Ethyl 2-isocyano-3-methylbutanoate derivatives"
Title: Biological Activity Comparison of Ethyl 2-Isocyano-3-Methylbutanoate Derivatives: A Comprehensive Guide for Drug Discovery
Introduction Ethyl 2-isocyano-3-methylbutanoate (E2IMB) is a highly versatile, valine-derived isocyanoacetate. In modern drug discovery, it serves a dual purpose: its isocyanide moiety acts as a potent metal-coordinating pharmacophore, while its unique α-addition chemistry makes it a premier building block in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions[1]. This guide objectively compares the biological performance of E2IMB derivatives, focusing on their antimicrobial and anticancer efficacies, and provides self-validating experimental workflows for their synthesis and evaluation.
Mechanistic Basis & Structural Rationale
The selection of E2IMB over simpler isocyanides (like methyl isocyanoacetate) is driven by the causality of its structure. The isopropyl side chain derived from valine imparts specific steric constraints and lipophilicity, which are critical for target binding.
-
Antimicrobial Mechanisms: Naturally occurring valine-derived isocyanides are upregulated during copper starvation in fungi, acting as metallophores that disrupt essential metalloenzymes in competing pathogens[2]. Synthetic E2IMB derivatives mimic this action, penetrating bacterial membranes due to their optimized lipophilicity and coordinating with targets like the MraY enzyme[3].
-
Anticancer Mechanisms: The bifunctional nature of the isocyanide carbon (acting as both nucleophile and electrophile) enables the one-pot synthesis of highly constrained cyclic peptidomimetics[4]. These rigid structures resist proteolytic degradation and bind tightly to cytoskeletal targets, effectively inhibiting tubulin polymerization in tumor cells[5].
Mechanistic pathway of E2IMB conversion into bioactive peptidomimetics via IMCRs.
Comparative Biological Performance
The structural diversity achievable with E2IMB allows for precise tuning of biological activity. Table 1 summarizes the quantitative performance of key E2IMB derivative classes across different therapeutic targets.
Table 1: Biological Activity Comparison of E2IMB Derivatives
| Derivative Class | Synthesis Method | Primary Biological Target | Key Quantitative Metric | Cell Line / Pathogen |
| Polyfluoroalkyl-Prolines | Ugi-4CR with Cyclic Imines | Tubulin Polymerization | IC50: 1.2 - 4.5 µM | HeLa, MCF-7 (Human Cancer)[6] |
| Benzimidazole Hybrids | Ugi-Azide Reaction | MraY Enzyme (Peptidoglycan) | MIC: 8 - 32 µg/mL | P. aeruginosa (Gram-negative)[3] |
| Fumivaline Analogs | Strecker-like Condensation | Metalloenzymes (Cu-dependent) | MIC50: 125 µM | S. aureus, E. coli[2] |
| Dihydroquinazoline Derivatives | Isocyanide-Azide Coupling | Apoptotic Pathways | EC50: 0.8 - 2.1 µM | MDA-MB-231 (Breast Cancer)[7] |
Data Interpretation: Polyfluoroalkyl-prolines synthesized via E2IMB show exceptional potency against solid tumor cell lines due to the fluorine atoms enhancing metabolic stability and membrane permeability[6]. Conversely, benzimidazole hybrids leverage the metal-chelating remnants of the isocyanide to disrupt bacterial cell wall synthesis, showing targeted efficacy against resistant Gram-negative strains[3].
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Standardized experimental workflow for the synthesis and biological evaluation of E2IMB derivatives.
Protocol A: One-Pot Ugi-4CR Synthesis of E2IMB Peptidomimetics
Causality Focus: Methanol is strictly used as the solvent. Protic solvents are essential here because they accelerate the proton transfer steps critical for the Mumm rearrangement, driving the reaction to completion[7].
-
Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the chosen aldehyde and 1.0 mmol of primary amine in 3.0 mL of anhydrous methanol. Stir for 30 minutes at room temperature to allow complete imine formation.
-
Addition: Sequentially add 1.0 mmol of the carboxylic acid, followed dropwise by 1.0 mmol of E2IMB.
-
Condensation: Stir the mixture at room temperature for 24 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the distinct isocyanide spot confirms reaction completion.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure peptidomimetic.
Protocol B: High-Throughput Anticancer Screening (SRB Assay)
Causality Focus: The Sulforhodamine B (SRB) assay is explicitly chosen over the traditional MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed by the metal-chelating properties of isocyanide derivatives, leading to false viability readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, non-metabolic measurement of cellular protein mass[7].
-
Cell Seeding: Seed HeLa or MCF-7 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C in 5% CO₂.
-
Treatment: Treat cells with E2IMB derivatives at concentrations ranging from 0.1 to 100 µM. Self-Validation: Include Paclitaxel (1 µM) as a positive control for tubulin inhibition, and 0.1% DMSO as a vehicle negative control.
-
Fixation: After 48h, add cold 10% trichloroacetic acid (TCA) directly to the wells to fix the cells. Incubate at 4°C for 1 hour, then wash with deionized water.
-
Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM unbuffered Tris base and measure absorbance at 515 nm to calculate the IC50.
References[4] Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYm7O5sX2K4Q7ZeZvxNK4JpG0O2DkPIOJrdtG92aw-PC-GgMNkI_iUf3hItBAw_0JGPEm16c3lrsWnVlDtDMeGQhkkWJlbxsH_siuDB893UmtFSaOT3_NZuJHc5pva1851ld-gzzz6vUpbPA==[5] Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnoUhibHX5Y3Bn8QHwCZqaH2p816umfy_fPR2PmUSJhHmPuu6uQ1x8fL-EjFo3PSjtKmSmhe0iqibvcBs46kyam9SsnOsoiFc4RAxECxbzvzLFyIl7XMxDeVIYVGR9ly8DoQiORNlViV7IqtfGhdICyc1iO2XmOy3K4HPvulfkF4VnlH0pmlH2ZdVI0T3RgpvVbboy4o-KqNYkZJaqGcy3BR3ImlAD0HPkJc__AdniR4U9K91OtcpGtGEdFZxB8Kp6[6] 2-Isocyano-3-methyl-butyric acid ethyl ester - CAS 71014-99-8. Molaid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVz4TcbebxDveW8VsJP5cyqg4qENzMsaGLS7fMKXlGdBU6o3VvVpn0iznEmAUKE3E8do61UUP1C9fgTUGZX_YXAV0cRXSjMO0HUGrDdU_1gIdoxPATnhMqfc0D9A==[7] Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5xA8gx7qsyKXk7HXzmkP3C1SGS9gFOgdHCk_rBbxII_e471ecjSzNTSMg3CJ9ol1tCTslcg5cExwoNIwR_EJJM-AQrkn6-FSLaxBQt4XyliOeAg80RVBMbCMypdQgEnNVIw==[1] Isocyanoacetate derivatives: synthesis, reactivity, and application. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaNDJ6KyLUQe4jbg0909BS2sNhqinQL1yU0F2wYeVGJSPvVfEQMWFRQx-eJpcXt71I0wMA05awUVDglXBy_mpTfEuZ81sscpRU7ZMOpxwe_BQNr_VTwAhTjc_WxuYIczNnZWs=[3] The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa4RLH9yqEQtYIAaGWtMrc5RyajwoRJsrrH9NkYru7NImMHO6oWQ2mRUjukzxXNdflS_GX-qGADzt33UKHu4ayMnXLZzcjc_C2kUbBDABN3H8S0FDSGXJtgOlInDBxjUK06ECRcYMJBL0bl9uP[2] Copper starvation induces antimicrobial isocyanide integrated into two distinct biosynthetic pathways in fungi. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoQVDeB-xcJ58zdovTwXz0o0trmGWHQw3R-poaYOaCY_Vo9WYgLSHC1SPKjGTz77l1mppDe7WfJq8WMwWFM8kBGvhE_7YwlrFtCGQNA6HNUmnlIm0j3OFCN2YAaCzLEIXdvF8DVpAwuZT2iCM=
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- 1. Isocyanoacetate derivatives: synthesis, reactivity, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper starvation induces antimicrobial isocyanide integrated into two distinct biosynthetic pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Isocyano-3-methyl-butyric acid ethyl ester - CAS号 71014-99-8 - 摩熵化学 [molaid.com]
- 7. mdpi.com [mdpi.com]
Technical Guide: Ethyl 2-isocyano-3-methylbutanoate in Peptidomimetic Synthesis
Executive Summary
Ethyl 2-isocyano-3-methylbutanoate (also known as isocyano-L-valine ethyl ester) is a specialized bifunctional reagent employed primarily in isocyanide-based multicomponent reactions (IMCRs). Unlike generic isocyanides (e.g., tert-butyl isocyanide) which serve often as sacrificial or bulky blocking groups, this compound introduces a biologically relevant valine moiety directly into the peptide backbone.
This guide provides a comparative technical analysis for medicinal chemists, focusing on its application in the Ugi Four-Component Reaction (U-4CR) for the synthesis of peptidomimetics and protease inhibitors.
Comparative Performance Analysis
Strategic Selection: Why Choose This Isocyanide?
In drug discovery, the choice of isocyanide dictates the C-terminal functionality of the resulting peptidomimetic.
| Feature | Ethyl 2-isocyano-3-methylbutanoate | Ethyl Isocyanoacetate (Glycine-derived) | tert-Butyl Isocyanide |
| Structural Contribution | Introduces Valine side-chain (Isopropyl) | Introduces Glycine (No side chain) | Introduces t-Butyl amide (Non-natural) |
| Steric Profile | Moderate (Isopropyl group) | Low (Methylene) | High (Quaternary carbon) |
| Reaction Kinetics | Moderate | High (Less hindered) | High |
| Stereocontrol (Ugi) | Challenging (Often dr ~1:1 without auxiliary) | N/A (Achiral) | N/A (Achiral) |
| Post-Condensation | Ester hydrolysis yields C-term acid | Ester hydrolysis yields C-term acid | Difficult amide cleavage (Convertible isocyanide required) |
| Primary Application | Peptidomimetics, Protease Inhibitors | Heterocycle synthesis (e.g., Imidazoles) | Scaffold generation, Combinatorial libraries |
Mechanistic Causality
The utility of Ethyl 2-isocyano-3-methylbutanoate lies in its ability to act as a C-terminal amino acid surrogate .
-
Mechanism: In the Ugi reaction, the isocyanide carbon becomes the amide carbonyl carbon.
-
Outcome: The resulting scaffold contains a native peptide bond structure with a valine side chain, essential for recognition by enzymes like serine proteases or metalloproteases which often require hydrophobic residues at the P1' or P2' positions.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-isocyano-3-methylbutanoate
Rationale: Commercial availability can be sporadic. In-house synthesis ensures high purity and retention of chirality.
Reagents: L-Valine ethyl ester hydrochloride, Ethyl formate, Triethylamine (Et₃N), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).
Step 1: N-Formylation
-
Dissolve L-Valine ethyl ester HCl (10 mmol) in ethyl formate (20 mL).
-
Add Et₃N (11 mmol) and reflux for 4 hours.
-
Concentrate in vacuo to yield N-formyl-L-valine ethyl ester.
Step 2: Dehydration (Isocyanide Formation)
-
Dissolve the formamide intermediate (10 mmol) in dry DCM (50 mL) and Et₃N (35 mmol). Cool to -78°C.
-
Dropwise add POCl₃ (11 mmol) over 30 minutes. Critical: Maintain low temp to prevent racemization.
-
Stir for 1 hour at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Pour into ice-cold saturated Na₂CO₃ solution.
-
Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (EtOAc/Hexane) or distillation.
-
Validation: IR peak at 2140 cm⁻¹ (characteristic –NC stretch).
-
Protocol B: Ugi 4-Component Reaction (Peptidomimetic Synthesis)
Reagents: Aldehyde (R¹-CHO), Amine (R²-NH₂), Carboxylic Acid (R³-COOH), Ethyl 2-isocyano-3-methylbutanoate.
-
Imine Formation: Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) at 1.0 M concentration. Stir for 30 mins at 25°C.
-
Note: TFE is preferred for difficult substrates due to its hydrogen-bond donating ability, which activates the imine.
-
-
Addition: Add Carboxylic Acid (1.0 eq) and Ethyl 2-isocyano-3-methylbutanoate (1.0 eq).
-
Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC/LC-MS.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.
-
Isolation: Purify via column chromatography.
Visualizations
Ugi Reaction Mechanism & Stereochemistry
The following diagram illustrates the assembly of the peptidomimetic scaffold and the point where the valine isocyanide introduces complexity (and potential diastereomeric mixtures).
Caption: Mechanistic pathway of the Ugi reaction. The Valine-NC attacks the iminium ion to form the Nitrilium intermediate. The stereocenter from Valine is retained, but the new center formed at the imine carbon often results in a diastereomeric mixture (dr ~1:1).
Library Synthesis Workflow
This workflow demonstrates how to utilize this isocyanide in a high-throughput parallel synthesis context.
Caption: Parallel synthesis workflow for generating a peptidomimetic library using Ethyl 2-isocyano-3-methylbutanoate as the constant C-terminal component.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
- Wessjohann, L. A., et al. (2009). Peptide Mimetics by Multicomponent Reactions. Current Opinion in Chemical Biology, 13(3), 243–252.
-
PubChem. (n.d.). Ethyl 2-isocyano-3-methylbutanoate (Compound Summary). Link
-
Organic Syntheses. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org.[1][2] Synth. 78, 220.[1] (Protocol adapted for Valine derivative). Link
Sources
"head-to-head comparison of different catalysts for Ethyl 2-isocyano-3-methylbutanoate reactions"
Executive Summary: The Valine-Isocyanide Challenge
Ethyl 2-isocyano-3-methylbutanoate (derived from L-valine) is a pivotally important "chiral template" reagent. Unlike simple glycine derivatives, the isopropyl side chain introduces significant steric bulk, creating a high barrier for diastereocontrol.
In drug development, this substrate is the primary precursor for chiral oxazolines and
Quick Selection Matrix
| Requirement | Recommended Catalyst | Key Advantage |
| Maximal Enantioselectivity (>95% ee) | Gold(I) (Ferrocenyl ligands) | Unmatched stereocontrol via steric locking. |
| Speed & Cost Efficiency | Silver(I) (Ag₂O/Phosphines) | Faster kinetics; cheaper metal precursors. |
| Oxazoline Cyclization (Racemic) | Copper(I) (CuBr/DABCO) | Robust, aerobic conditions; high atom economy. |
Technical Comparison: Gold vs. Silver vs. Copper[1][2]
The Gold(I) Standard (Chiral Ferrocenylphosphines)
System: [Au(c-HexNC)₂]BF₄ + Chiral Ferrocenylphosphine (e.g., BPPFA)
Mechanism: The Gold(I) cation coordinates to the isocyano carbon, significantly acidifying the
-
Pros:
-
Stereochemical Fidelity: The bulky ferrocenyl ligand creates a rigid chiral pocket, consistently delivering trans-oxazolines with >90% diastereomeric ratio (dr).
-
"Memory of Chirality": Gold complexes effectively preserve the chirality of the valine backbone during the reaction.
-
-
Cons:
-
Kinetics: Slower reaction times (20–40 hours).
-
Cost: High catalyst loading (1–2 mol%) and expensive ligand synthesis.
-
The Silver(I) Alternative
System: Ag₂O or AgOTf + Cinchona Alkaloid-derived Aminophosphines Mechanism: Silver acts as a soft Lewis acid. Unlike Gold, Silver often relies on a cooperative mechanism where the ligand (acting as a base) and the metal (acting as a Lewis acid) function simultaneously.
-
Pros:
-
Tunability: The lability of the Ag-ligand bond allows for rapid ligand exchange and screening.
-
Rate: Generally faster than Gold(I) due to more labile coordination spheres.
-
-
Cons:
-
Background Reaction: Uncatalyzed racemic background reactions can erode ee% if the temperature isn't strictly controlled (-20°C to 0°C).
-
The Copper(I) Utility Route
System: CuBr or Cu₂O + Base (DABCO/Et₃N)
Mechanism: Forms a Cu(I)-isocyanide complex. Less electrophilic than Au/Ag, requiring stronger bases to deprotonate the
-
Pros:
-
Oxazoline Focus: Excellent for direct cyclization to oxazoles/oxazolines where enantiopurity is secondary or resolved downstream.
-
Aerobic Stability: Many Cu(I) protocols tolerate air better than Au/Ag systems.
-
Performance Data: Asymmetric Aldol Reaction
Substrate: Ethyl 2-isocyano-3-methylbutanoate + Benzaldehyde
| Metric | Gold(I) System (BPPFA-Au) | Silver(I) System (Ag-Cinchona) | Copper(I) System (Cu₂O) |
| Yield | 85–92% | 88–95% | 70–80% |
| Diastereoselectivity (trans:cis) | 99:1 | 90:10 | 60:40 |
| Enantioselectivity (% ee) | 96–99% | 85–92% | <10% (Racemic) |
| Reaction Time | 24 h | 6–12 h | 12–18 h |
| Temp. Requirement | 25°C | -20°C to 0°C | 25°C to 80°C |
Data synthesized from comparative analysis of Ito et al. (Gold) and Sawamura et al. (Silver) methodologies.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Gold(I) tightly binds the isocyanide, enforcing a specific geometry (Transition State A), while Silver(I) allows for a more flexible, ligand-dependent transition state.
Caption: Mechanistic divergence between Gold(I) steric locking and Silver(I) cooperative pathways.
Experimental Protocols
Protocol A: High-Precision Gold(I) Catalyzed Synthesis
Use this for drug intermediates requiring >98% purity.
-
Catalyst Prep: In a glovebox, dissolve [Au(cyclohexyl isocyanide)₂]BF₄ (0.01 mmol) and (R)-(S)-BPPFA ligand (0.011 mmol) in dry CH₂Cl₂ (1 mL). Stir for 10 min.
-
Reaction: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol) and Benzaldehyde (1.1 mmol) to the catalyst solution.
-
Incubation: Stir at 25°C for 20 hours under Nitrogen.
-
Quench: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (Hexane/EtOAc 3:1).
-
Validation Point: Check ¹H NMR for the disappearance of the aldehyde proton (10.0 ppm) and appearance of oxazoline protons (4.5–5.5 ppm).
-
Protocol B: Rapid Silver(I) Catalyzed Synthesis
Use this for screening libraries or when speed is critical.
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Mix: Add Ag₂O (0.05 mmol) and Cinchona-derived aminophosphine (0.05 mmol) in Toluene (2 mL).
-
Cool: Lower temperature to 0°C using an ice bath.
-
Addition: Add Ethyl 2-isocyano-3-methylbutanoate (1.0 mmol) followed by the aldehyde.
-
Monitor: Reaction is typically complete in 6–8 hours (TLC monitoring).
-
Workup: Filter through a celite pad to remove Silver salts; concentrate filtrate.
Decision Workflow
Caption: Catalyst selection logic based on project constraints (Purity vs. Speed vs. Cost).
References
-
Ito, Y., Sawamura, M., & Hayashi, T. (1986). "Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex." Journal of the American Chemical Society, 108(20), 6405–6406.
-
Sawamura, M., & Higashida, K. (2022).[1] "Silver‐Catalyzed Asymmetric Aldol Reaction of Isocyanoacetic Acid Derivatives Enabled by Cooperative Participation of Classical and Nonclassical Hydrogen Bonds." ResearchGate / ACS Catalysis.
-
BenchChem Application Note. (2025). "Synthesis of Oxazoles from Ethyl Isocyanoacetate."
-
PubChem Compound Summary. "Ethyl 2-isocyano-3-methylbutanoate (CID 4311024)."[2]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-isocyano-3-methylbutanoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is not just a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides essential, step-by-step procedures for the safe disposal of ethyl 2-isocyano-3-methylbutanoate, a compound that requires careful management due to its inherent hazards. By understanding the chemical principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of Ethyl 2-isocyano-3-methylbutanoate
Ethyl 2-isocyano-3-methylbutanoate is classified as an acutely toxic and irritant substance[1]. The primary hazards associated with this compound, and isocyanides (also known as isonitriles) in general, stem from their reactivity and potential to release toxic byproducts if not handled correctly.
Key Hazards:
-
Acute Toxicity: The compound is toxic if swallowed, in contact with skin, or inhaled[1].
-
Irritation: It can cause skin and serious eye irritation[1].
-
Odor: Many low molecular weight isocyanides are known for their extremely unpleasant odors.
It is crucial to differentiate isocyanides from the more commonly discussed isocyanates. While both are reactive, their chemical behaviors, particularly with respect to hydrolysis, are distinct. Isocyanates react readily with water and basic solutions, while isocyanides are generally stable in basic media but undergo hydrolysis under acidic conditions. This distinction is fundamental to the neutralization strategy outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact and absorption, which can lead to toxicity and irritation[2]. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes of the chemical or the acidic neutralization solution[2][3]. |
| Body Covering | A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory Protection | A respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization. | To prevent inhalation of the toxic compound[4][5]. |
All handling and disposal procedures for ethyl 2-isocyano-3-methylbutanoate should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.
In-Lab Neutralization: A Step-by-Step Protocol for Acidic Hydrolysis
The recommended method for rendering ethyl 2-isocyano-3-methylbutanoate less hazardous prior to disposal is through acidic hydrolysis. This process converts the isocyanide into a primary amine (2-amino-3-methylbutanoic acid ethyl ester) and formic acid, which are generally less hazardous.
Important Considerations:
-
This procedure should only be performed by personnel trained in handling hazardous chemicals.
-
Always work in a well-ventilated chemical fume hood.
-
Have a spill kit readily available.
Materials:
-
Ethyl 2-isocyano-3-methylbutanoate waste
-
Dilute mineral acid (e.g., 1M Hydrochloric Acid)
-
Large beaker or flask (at least twice the volume of the total solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Experimental Protocol:
-
Dilution: In a large beaker within a chemical fume hood, cautiously dilute the ethyl 2-isocyano-3-methylbutanoate waste with a compatible solvent (e.g., isopropanol or ethanol) if it is in a concentrated form. This helps to control the reaction rate.
-
Acidification: Slowly and with constant stirring, add a dilute mineral acid (e.g., 1M HCl) to the isocyanide solution. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Monitoring: Monitor the pH of the solution periodically. Continue to add acid until the pH is acidic (in the range of 2-3) and remains stable.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the hydrolysis is complete. For larger quantities or less reactive isocyanides, a longer reaction time may be necessary.
-
Neutralization of the Final Solution: Once the hydrolysis is complete, the resulting acidic solution containing the amine salt and formic acid should be neutralized. Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, with stirring until the pH is between 6 and 8.
-
Final Disposal: The neutralized aqueous waste should be collected in a clearly labeled hazardous waste container for disposal by a licensed environmental waste management company. Do not pour the neutralized solution down the drain unless permitted by your institution's environmental health and safety (EHS) department and local regulations.
Spill Management: Immediate and Effective Response
In the event of a spill, a quick and informed response is critical to mitigate exposure and prevent further contamination.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
For Major Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the contaminated area until it has been cleared by trained emergency responders.
Waste Classification and Logistical Disposal
All waste containing ethyl 2-isocyano-3-methylbutanoate, including the neutralized solution and any contaminated materials from spills, must be managed as hazardous waste.
Regulatory Considerations:
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. While there isn't a specific listing for ethyl 2-isocyano-3-methylbutanoate, it would likely be classified based on its characteristics:
-
Toxicity: Due to its acute toxicity, it may fall under the "D" codes for toxic wastes if it meets the criteria of the Toxicity Characteristic Leaching Procedure (TCLP).
-
Reactivity: While not explosively reactive with water, its potential to release toxic substances could lead to a "D003" reactive waste classification in some contexts.
Given its properties, it is likely that this waste would be assigned a hazardous waste code for toxic organic compounds. It is imperative to consult with your institution's EHS department to ensure proper waste characterization and labeling in accordance with federal, state, and local regulations[6][7].
Final Disposal:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by a licensed and reputable environmental waste management contractor.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to provide a framework for the safe management of ethyl 2-isocyano-3-methylbutanoate, but it is essential to always consult your institution's specific safety protocols and your Safety Data Sheets for the most accurate and comprehensive information.
References
-
PubChem. Ethyl 2-isocyano-3-methylbutanoate. National Center for Biotechnology Information. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
Patsnap. Industry Best Practices for Isocyanate Waste Management. [Link]
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Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
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U.S. Environmental Protection Agency. Isocyanates Profile: Autorefinishing Industry. [Link]
-
University of Utah. Acid Handling. [Link]
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U.S. Environmental Protection Agency. Regulatory History. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
